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  • Product: 3,5-Difluoro-N,N-diisopropylbenzamide

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3,5-Difluoro-N,N-diisopropylbenzamide: Synthesis, Properties, and Applications in Drug Discovery

Abstract Introduction and Structural Elucidation 3,5-Difluoro-N,N-diisopropylbenzamide belongs to the class of N,N-disubstituted benzamides, which are prevalent structural motifs in a wide range of biologically active mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction and Structural Elucidation

3,5-Difluoro-N,N-diisopropylbenzamide belongs to the class of N,N-disubstituted benzamides, which are prevalent structural motifs in a wide range of biologically active molecules. The defining features of this compound are the two fluorine atoms on the phenyl ring at the meta positions and the two isopropyl groups on the amide nitrogen. The electron-withdrawing nature of the fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for medicinal chemists.

Note on CAS Number: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) registry number for 3,5-Difluoro-N,N-diisopropylbenzamide has not been found in major chemical databases. A product listing for "3,5-Difluoro-N,N-diisopropylbenzamide, 97%" exists, though without an associated CAS number, suggesting its status as a research chemical.[1]

Physicochemical Properties (Predicted and Inferred)

The following table summarizes the key physicochemical properties of 3,5-Difluoro-N,N-diisopropylbenzamide. Some of these properties are calculated or inferred based on the properties of structurally related compounds.

PropertyValueSource
Molecular Formula C₁₃H₁₇F₂NO-
Molecular Weight 241.28 g/mol -
Appearance Likely a white to off-white solidInferred
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and THFInferred
Boiling Point Not determined-
Melting Point Not determined-

Synthesis of 3,5-Difluoro-N,N-diisopropylbenzamide

The most direct and widely applicable method for the synthesis of 3,5-Difluoro-N,N-diisopropylbenzamide is the acylation of diisopropylamine with 3,5-difluorobenzoyl chloride. This reaction is a standard procedure for amide bond formation and is known for its high efficiency and reliability.

Synthesis Workflow

The overall synthetic workflow can be visualized as a two-step process starting from 3,5-difluorobenzoic acid.

G A 3,5-Difluorobenzoic Acid C 3,5-Difluorobenzoyl Chloride A->C Acyl Chloride Formation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C F 3,5-Difluoro-N,N-diisopropylbenzamide C->F Amidation D Diisopropylamine D->F E Triethylamine (Base) E->F

Caption: Synthetic workflow for 3,5-Difluoro-N,N-diisopropylbenzamide.

Step-by-Step Experimental Protocol

This protocol provides a self-validating system for the synthesis of the title compound.

Part A: Synthesis of 3,5-Difluorobenzoyl Chloride

  • Apparatus Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube containing calcium chloride.

  • Reagent Addition: To the flask, add 3,5-difluorobenzoic acid (1.0 eq). Slowly add thionyl chloride (2.0-3.0 eq) at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up and Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 3,5-difluorobenzoyl chloride, a colorless to pale yellow liquid, can be used in the next step without further purification.[2][3][4][5]

Part B: Synthesis of 3,5-Difluoro-N,N-diisopropylbenzamide

  • Apparatus Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Dissolve diisopropylamine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction: Cool the amine solution to 0 °C in an ice bath. Dissolve the crude 3,5-difluorobenzoyl chloride (1.0 eq) from Part A in the same anhydrous solvent and add it dropwise to the cooled amine solution via the dropping funnel.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3,5-Difluoro-N,N-diisopropylbenzamide as a solid.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[6] The 3,5-difluorobenzamide motif is of particular interest for several reasons:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug.

  • Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.[6]

  • Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which in turn affects its solubility, cell membrane permeability, and oral bioavailability.

The N,N-diisopropyl groups on the amide can provide steric bulk, which may influence the molecule's conformation and selectivity for its biological target. This steric hindrance can also protect the amide bond from enzymatic hydrolysis, further enhancing metabolic stability.

Potential Therapeutic Targets

While there are no specific reported biological activities for 3,5-Difluoro-N,N-diisopropylbenzamide, the broader class of fluorinated benzamides has shown activity against a range of targets, including:

  • Enzyme Inhibitors: As inhibitors of enzymes such as kinases, proteases, and polymerases.

  • Ion Channel Modulators: As modulators of various ion channels involved in neurological and cardiovascular diseases.

  • Receptor Agonists and Antagonists: As ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors.

The following diagram illustrates a hypothetical signaling pathway where a derivative of 3,5-Difluoro-N,N-diisopropylbenzamide could act as an inhibitor.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Ligand External Ligand Ligand->Receptor Inhibitor 3,5-Difluoro-N,N-diisopropylbenzamide Derivative Inhibitor->Kinase_B Inhibition

Caption: Hypothetical inhibition of an intracellular kinase by a derivative.

Safety and Handling

As 3,5-Difluoro-N,N-diisopropylbenzamide is a research chemical with limited toxicological data, it should be handled with care in a well-ventilated laboratory or fume hood. The safety precautions for related N,N-disubstituted benzamides and the precursor, 3,5-difluorobenzoyl chloride, should be followed.[7][8][9][10]

Hazard Identification and Precautions
HazardPrecautionary Statement
Inhalation May cause respiratory irritation. Avoid breathing dust. Use in a well-ventilated area.[10]
Skin Contact May cause skin irritation. Wear protective gloves and clothing.[8]
Eye Contact May cause serious eye irritation. Wear safety glasses with side shields or goggles.[10]
Ingestion May be harmful if swallowed. Do not eat, drink, or smoke when handling.

First Aid Measures:

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[7]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]

Conclusion

3,5-Difluoro-N,N-diisopropylbenzamide represents a valuable, albeit undercharacterized, building block for the synthesis of novel chemical entities with potential therapeutic applications. Its synthesis is straightforward via standard amidation protocols. The strategic placement of fluorine atoms and bulky alkyl groups makes it an attractive scaffold for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective therapeutic agents.

References

  • MOLBASE. (n.d.). 3,5-difluoro-2-formyl-N,N-diisopropyl-4-(trimethylsilyl)benzamide. Retrieved from [Link]

  • Barbier, T., Badiou, C., Davy, F., Queneau, Y., Dumitrescu, O., Lina, G., & Soulère, L. (2021). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Pharmaceuticals, 14(3), 237. Retrieved from [Link]

  • ChemDmart. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluorobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzamide. Retrieved from [Link]

  • European Patent Office. (1988, January 13). Process for the preparation of difluorobenzamide. Retrieved from [Link]

  • Academia.edu. (n.d.). Improved one-pot synthesis of N, N-diisopropyl-3-(2-Hydroxy-5-methylphenyl)-3-phenyl propanamide; a key intermediate for the preparation of racemic Tolterodine. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Difluorobenzoyl chloride (CAS 129714-97-2). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(3,5-Difluorobenzyl)ethylenediamine. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluorobenzoyl chloride. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

Sources

Exploratory

The Dual-Action Architecture of 3,5-Difluoro-N,N-diisopropylbenzamide: Chemical Reactivity and Pharmacological Mechanism of Action

Executive Summary As a Senior Application Scientist navigating the intersection of synthetic methodology and medicinal chemistry, I frequently encounter molecular scaffolds that serve dual purposes. 3,5-Difluoro-N,N-diis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic methodology and medicinal chemistry, I frequently encounter molecular scaffolds that serve dual purposes. 3,5-Difluoro-N,N-diisopropylbenzamide (CAS: 1288986-11-7) is a prime example of a "privileged scaffold." It does not merely act as a passive structural backbone; it possesses a highly specific chemical mechanism of action as a reactive substrate in Directed Ortho Metalation (DoM)[1], and a distinct biological mechanism of action as a robust pharmacophore for ion channel modulation, specifically targeting TRPM8 and P2X7 receptors[2].

This whitepaper deconstructs the causality behind its molecular architecture, details its mechanistic pathways, and provides self-validating experimental protocols for drug development professionals.

Molecular Architecture & Physicochemical Profile

The utility of 3,5-difluoro-N,N-diisopropylbenzamide stems directly from the synergistic electronic and steric effects of its substituents.

  • Steric Shielding: The bulky N,N-diisopropyl groups force the amide carbonyl out of coplanarity with the phenyl ring. This prevents nucleophilic attack on the carbonyl carbon, conferring extreme metabolic stability against amidases.

  • Electronic Modulation: The fluorine atoms at the C3 and C5 positions act as powerful electron-withdrawing groups (EWGs). They inductively acidify the ring protons while simultaneously deactivating the ring against cytochrome P450-mediated oxidative metabolism.

Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Molecular Weight 241.28 g/mol Ideal fragment-like size for Fragment-Based Drug Discovery (FBDD).
Estimated LogP ~3.2High lipophilicity; enables penetration of deep hydrophobic receptor pockets.
H-Bond Donors 0Enhances membrane permeability and passive blood-brain barrier (BBB) crossing.
H-Bond Acceptors 1 (Carbonyl Oxygen)Acts as a highly directional anchor point for receptor target engagement.
Aromatic pKa (C2/C6) ~35 (Kinetic)Highly acidified by adjacent fluorine and amide groups, enabling rapid DoM.

Chemical Mechanism of Action: Directed Ortho Metalation (DoM)

In chemical synthesis, the "mechanism of action" of this molecule is defined by its behavior during . The N,N-diisopropylamide moiety is one of the most powerful Directing Metalation Groups (DMGs) known in organic chemistry.

The Causality of Regioselectivity: The molecule possesses three aromatic protons: C2, C4, and C6. While the C4 proton is flanked by two highly electronegative fluorine atoms (making it thermodynamically acidic), metalation occurs exclusively at C2 and C6 . Why? This is driven by the Complex-Induced Proximity Effect (CIPE) . The Lewis basic carbonyl oxygen coordinates to the lithium cation of the base (e.g., sec-BuLi). This pre-lithiation complex physically anchors the strong base adjacent to the C2/C6 protons, lowering the kinetic activation barrier for deprotonation at the ortho position despite the thermodynamic acidity of C4[1].

DoM_Mechanism Substrate 3,5-Difluoro-N,N- diisopropylbenzamide Base sec-BuLi / TMEDA (Base Complexation) Substrate->Base Step 1 CIPE Complex-Induced Proximity Effect (CIPE) Base->CIPE Coordination Lithiated Ortho-Lithiated Intermediate (C2/C6) CIPE->Lithiated Deprotonation Electrophile Electrophile (E+) Addition Lithiated->Electrophile Step 2 Product C2-Functionalized Benzamide Derivative Electrophile->Product Trapping

Fig 1: Directed Ortho Metalation (DoM) mechanism of 3,5-difluoro-N,N-diisopropylbenzamide.

Biological Mechanism of Action: Target Engagement & Pharmacodynamics

When incorporated into larger Active Pharmaceutical Ingredients (APIs), the 3,5-difluoro-N,N-diisopropylbenzamide motif acts as a critical pharmacophore, most notably in the design of [2] and P2X7 receptor antagonists[3].

Pharmacological Causality:

  • Target Anchoring: The N,N-diisopropyl group is highly lipophilic and sterically demanding. It acts as a "wedge," fitting precisely into the hydrophobic S1 binding pocket of the TRPM8 ion channel.

  • Hydrogen Bonding: The amide carbonyl oxygen forms a critical hydrogen bond with specific tyrosine residues within the receptor's active site, locking the channel in a closed, non-conductive state.

  • Metabolic Evasion: The 3,5-difluoro substitution pattern is a classic bioisosteric strategy. Cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9) typically oxidize electron-rich aromatic rings at the meta or para positions. By occupying the 3 and 5 positions with highly electronegative, oxidation-resistant fluorine atoms, the molecule effectively , drastically increasing its in vivo half-life.

TRPM8_Inhibition Stimulus Cold / Menthol Stimulus TRPM8 TRPM8 Channel (Open State) Stimulus->TRPM8 Activates Ca_Influx Ca2+ / Na+ Influx TRPM8->Ca_Influx Ion Flow Depolarization Membrane Depolarization Ca_Influx->Depolarization Signal Sensory Nerve Activation Depolarization->Signal Inhibitor Benzamide Motif (3,5-DiF-N,N-DIP) Blocked TRPM8 Channel (Blocked State) Inhibitor->Blocked Binds S1 Pocket Blocked->TRPM8 Prevents Opening

Fig 2: Pharmacological mechanism of TRPM8 channel inhibition by the benzamide pharmacophore.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the internal validation metrics are met.

Protocol A: Regioselective Ortho-Lithiation & Trapping (Chemical Workflow)

This protocol details the functionalization of the C2 position via DoM.

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 3,5-difluoro-N,N-diisopropylbenzamide (1.0 equiv) and anhydrous THF (0.2 M).

  • Complexation: Add N,N,N',N'‐tetramethylethylenediamine (TMEDA) (1.1 equiv). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add sec-butyllithium (1.1 equiv, 1.4 M in cyclohexane). Stir at -78 °C for 45 minutes to allow the CIPE-driven deprotonation to reach equilibrium.

  • SELF-VALIDATION STEP (D2O Quench):

    • Action: Extract a 0.5 mL aliquot of the reaction mixture and inject it into a vial containing 0.5 mL of D₂O.

    • Analysis: Perform a rapid ¹H-NMR on the organic layer.

    • Validation Metric: You must observe the disappearance of the C2/C6 proton signal (integration dropping from 2H to 1H) and the appearance of a deuterium triplet in ¹³C-NMR. Do not proceed to step 5 unless >95% deuterium incorporation is confirmed.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation) (1.5 equiv) at -78 °C. Allow to warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via flash chromatography.

Protocol B: In Vitro TRPM8 Calcium Influx Assay (Biological Workflow)

This protocol measures the antagonistic efficacy of benzamide derivatives against TRPM8.

  • Cell Culture: Seed HEK293 cells stably expressing human TRPM8 into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37 °C.

  • Dye Loading: Wash cells with Assay Buffer (HBSS + 20 mM HEPES). Load cells with Fluo-4 AM calcium indicator dye (2 µM) for 45 minutes at 37 °C.

  • Compound Incubation: Add the benzamide test compound (serial dilutions from 10 µM to 0.1 nM) and incubate for 30 minutes at room temperature.

  • SELF-VALIDATION STEP (Z'-Factor Calculation):

    • Action: Include 16 wells of a positive control (10 µM AMTB, a known TRPM8 antagonist) and 16 wells of a negative vehicle control (0.1% DMSO).

    • Validation Metric: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. The assay is only valid if the Z'-factor is ≥ 0.5. A lower score indicates unacceptable assay noise or poor cell viability.

  • Stimulation & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), inject 100 µM menthol (agonist) into all wells. Record the peak relative fluorescence units (RFU) over 3 minutes.

  • Data Analysis: Plot the normalized RFU against the log of the compound concentration to calculate the IC₅₀ value.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.[Link]

  • Beaver, M. G., et al. (2016). Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor. Organic Process Research & Development.[Link]

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[Link]

  • O'Hara, C. T., et al. (2012). On the kinetic and thermodynamic reactivity of lithium Di(alkyl)amidozincate bases in directed ortho metalation. Chemistry - A European Journal.[Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-N,N-diisopropylbenzamide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Difluoro-N,N-diisopropylbenzamide. Designed for researchers, scientists, and professionals in drug development, this docum...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Difluoro-N,N-diisopropylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While direct experimental data for this specific molecule is not widely available in public databases, this guide synthesizes information from analogous compounds and foundational spectroscopic principles to provide a robust predictive analysis.

Introduction

3,5-Difluoro-N,N-diisopropylbenzamide is a small organic molecule of interest in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. Accurate structural elucidation through spectroscopic methods is a critical step in its synthesis and application. This guide will walk through the expected spectroscopic signatures of the molecule, explaining the rationale behind the predicted data and outlining the experimental protocols for data acquisition.

Molecular Structure and Key Features

The structure of 3,5-Difluoro-N,N-diisopropylbenzamide combines a disubstituted aromatic ring with a sterically hindered amide group. This combination of features gives rise to distinct spectroscopic characteristics.

13C_NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition (400 MHz NMR) cluster_processing Data Processing cluster_analysis Spectral Analysis prep Dissolve 20-50 mg in 0.6-0.7 mL CDCl3 acq Proton-decoupled 13C experiment (zgpg30) 1024+ scans 25°C prep->acq proc Fourier Transform Phase & Baseline Correction acq->proc calib Calibrate to solvent peak (CDCl3 @ 77.16 ppm) proc->calib analysis Assign chemical shifts and C-F coupling constants calib->analysis

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of a small amount of the solid or liquid sample. [1]2. Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 3100MediumAromatic C-H stretch
~ 2850 - 3000MediumAliphatic C-H stretch
~ 1630 - 1660StrongC=O (amide I band) stretch
~ 1580 - 1600MediumC=C aromatic ring stretch
~ 1450 - 1480MediumCH₂/CH₃ bending
~ 1200 - 1300StrongC-N stretch
~ 1100 - 1200StrongC-F stretch

Interpretation and Rationale:

  • Carbonyl Stretch: The most prominent peak will be the strong absorption from the amide carbonyl (C=O) stretch. Its position is influenced by the electronic effects of the aromatic ring and the nitrogen substituents.

  • C-H Stretches: The aromatic C-H stretches appear at higher wavenumbers than the aliphatic C-H stretches.

  • C-F Stretches: The C-F stretching vibrations typically appear as strong bands in the fingerprint region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS. [2]3. Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Predicted Mass Spectrometry Data:

m/zPredicted Ion
~ 241.13[M]⁺ (Molecular Ion for C₁₃H₁₇F₂NO)
~ 226.11[M - CH₃]⁺
~ 198.08[M - C₃H₇]⁺
~ 157.03[C₇H₃F₂O]⁺ (3,5-Difluorobenzoyl cation)
~ 100.12[C₆H₁₄N]⁺ (Diisopropylaminyl cation)

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak ([M]⁺) will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation Pattern: The molecule is expected to fragment at the amide bond. The most significant fragments would likely be the 3,5-difluorobenzoyl cation and the diisopropylaminyl cation. Loss of a methyl or isopropyl group from the parent ion is also a probable fragmentation pathway.

Mass_Spec_Fragmentation M [M]⁺ m/z ~ 241.13 F1 [M - CH₃]⁺ m/z ~ 226.11 M->F1 - CH₃ F2 [M - C₃H₇]⁺ m/z ~ 198.08 M->F2 - C₃H₇ F3 [C₇H₃F₂O]⁺ m/z ~ 157.03 M->F3 - •N(iPr)₂ F4 [C₆H₁₄N]⁺ m/z ~ 100.12 M->F4 - C₇H₃F₂O•

Caption: Predicted fragmentation pathway for 3,5-Difluoro-N,N-diisopropylbenzamide.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3,5-Difluoro-N,N-diisopropylbenzamide. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more effectively characterize this compound upon its synthesis. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. While this guide is based on established spectroscopic principles and data from analogous structures, experimental verification remains the gold standard for structural confirmation.

References

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  • Shimadzu. "Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system." Accessed March 7, 2026. [Link].

  • Cheméo. "Benzamide, 2,5-difluoro-N-(2,5-difluorobenzoyl)-N-decyl-." Accessed March 7, 2026. [Link].

  • MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Accessed March 7, 2026. [Link].

  • MDPI. "N-(diisopropylphosphanyl)benzamide." Accessed March 7, 2026. [Link].

  • MDPI. "N-(2,3-Difluorophenyl)-2-fluorobenzamide." Accessed March 7, 2026. [Link].

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Exploratory

In Silico & In Vitro Target Deconvolution Guide: Pharmacological Potential of 3,5-Difluoro-N,N-diisopropylbenzamide

Executive Summary & Chemical Rationale The compound 3,5-Difluoro-N,N-diisopropylbenzamide (DFDIPB, CAS: 1288986-11-7) represents a highly privileged synthetic scaffold in modern medicinal chemistry[1]. Rather than acting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The compound 3,5-Difluoro-N,N-diisopropylbenzamide (DFDIPB, CAS: 1288986-11-7) represents a highly privileged synthetic scaffold in modern medicinal chemistry[1]. Rather than acting as a singular, pre-optimized drug, DFDIPB is a versatile pharmacophore building block. Its structural logic is dictated by two critical motifs:

  • The 3,5-Difluorophenyl Ring: The symmetrical fluorine substitutions significantly lower the pKa of adjacent aromatic protons and block primary sites of Cytochrome P450 (CYP450) oxidative metabolism, thereby drastically increasing the metabolic half-life and lipophilicity of the scaffold.

  • The N,N-Diisopropylamide Group: This bulky aliphatic amide serves a dual purpose. Pharmacologically, it provides the necessary steric bulk to occupy deep, lipophilic allosteric pockets in transmembrane receptors. Synthetically, it is one of the most powerful Directed Metalation Groups (DMGs) known, enabling precise downstream functionalization via Directed Ortho-Metalation (DoM)[2],[3].

This whitepaper systematically deconvolutes the potential therapeutic targets of the DFDIPB scaffold based on established structure-activity relationships (SAR) and provides self-validating experimental workflows for hit-to-lead progression.

Pharmacophore Mapping & Predicted Therapeutic Targets

Based on structural homology to clinically investigated compounds, DFDIPB is predicted to interact with two primary target classes:

Target 1: The P2X7 Receptor (Neuroinflammation)

The P2X7 receptor is an ATP-gated, non-selective cation channel heavily implicated in microglial activation and the release of the pro-inflammatory cytokine IL-1β via the NLRP3 inflammasome[4],[5]. Benzamides are a widely recognized class of allosteric P2X7 antagonists (e.g., AstraZeneca's adamantyl benzamides and Pfizer's CE-224,535)[4],[6]. The N,N-diisopropyl group of DFDIPB mimics the bulky aliphatic moieties required to wedge into the receptor's allosteric cleft, while the fluorinated aromatic ring ensures blood-brain barrier (BBB) penetration for central nervous system (CNS) indications[5],[7].

Target 2: Voltage-Gated Sodium Channels (Nav1.7 / Nav1.8)

Nav1.7 is a genetically validated target for neuropathic and nociceptive pain[8]. Small molecule inhibitors, particularly aryl sulfonamides and highly substituted benzamides, are known to bind to the Voltage-Sensor Domain 4 (VSD4) of the channel, trapping it in an inactivated state[8],[9]. Ortho- and meta-halogen substitutions on benzamide rings have been explicitly shown to improve Nav1.7 potency and selectivity over off-target cardiac isoforms (Nav1.5)[10].

Quantitative Scaffold Profiling

To guide hit-to-lead optimization, the baseline physicochemical properties and predicted assay thresholds for DFDIPB are summarized below.

Property / MetricValue / ThresholdPharmacological Causality
Molecular Weight (MW) 241.28 g/mol Highly ligand-efficient; leaves ample "MW budget" (<500 Da) for downstream functionalization.
cLogP (Predicted) ~3.2Optimal for lipid bilayer partitioning, necessary to reach the VSD4 pocket of Nav1.7.
Topological Polar Surface Area 20.31 ŲExcellent for BBB penetration (ideal TPSA for CNS targets is < 90 Ų).
P2X7 FLIPR IC50 (Target) < 500 nMThreshold required to validate the unsubstituted scaffold as a viable P2X7 binder.
Nav1.7 Patch-Clamp Ki (Target) < 1.0 µMThreshold for state-dependent block validation before DoM optimization.

Self-Validating Experimental Workflows

To empirically validate DFDIPB against these predicted targets, the following self-validating assay protocols must be employed. Each protocol is designed with internal causality checks to prevent false positives.

Protocol 1: Calcium Flux Assay (FLIPR) for P2X7 Antagonism

Causality: P2X7 activation by ATP induces massive Ca2+ influx. We utilize BzATP (a stable ATP analog) to trigger the channel and a calcium-sensitive fluorophore (Fluo-4) to quantify the blockade by DFDIPB.

  • Cell Preparation: Seed HEK293 cells stably expressing human P2X7 in 384-well black-walled plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye (2 µM) in assay buffer (containing 2 mM CaCl2). Incubate for 45 minutes at 37°C. Logic: The AM ester facilitates cell entry; intracellular esterases cleave it, trapping the active dye inside.

  • Compound Pre-incubation: Add DFDIPB (10-point dose-response, 30 µM to 1 nM) and incubate for 30 minutes. Logic: The high lipophilicity of DFDIPB requires extended equilibration time to partition into the allosteric pocket.

  • Agonist Addition & Readout: Inject BzATP (EC80 concentration, typically ~30 µM) via the FLIPR Tetra system and record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • System Validation Criteria: The assay is only valid if the Z'-factor is > 0.5 (indicating robust signal-to-noise) and the reference antagonist (e.g., A-438079) yields an IC50 within 3-fold of historical baselines (typically ~100 nM).

Protocol 2: High-Throughput Electrophysiology for Nav1.7

Causality: Nav channels exist in resting, open, and inactivated states. Lipophilic benzamides typically exhibit state-dependent block, binding preferentially to the inactivated state. Standard FLIPR assays miss this nuance; therefore, automated patch-clamp is mandatory.

  • Cell Capture: Load CHO cells stably expressing hNav1.7 onto a planar patch-clamp system (e.g., QPatch or SyncroPatch).

  • Seal Formation: Apply negative pressure to form a gigaseal (>1 GΩ), followed by a brief pulse to rupture the membrane for whole-cell configuration. Logic: A seal <1 GΩ introduces leak currents that artificially skew IC50 calculations.

  • Voltage Protocol (State-Dependence):

    • Resting State Protocol: Hold cells at -120 mV. Step to 0 mV for 20 ms to elicit a peak current.

    • Inactivated State Protocol: Hold cells at a depolarized potential (-70 mV) where ~20% of channels are inactivated. Step to 0 mV for 20 ms.

  • Compound Perfusion: Perfuse DFDIPB and measure the fractional block of the peak current under both protocols.

  • System Validation Criteria: Leak current must be < 10% of the peak sodium current. Series resistance must be compensated to > 80%. A valid state-dependent blocker will show a >10-fold leftward shift in IC50 at the -70 mV holding potential compared to -120 mV.

Mechanistic & Workflow Visualizations

P2X7_Pathway ATP Extracellular ATP (Danger Signal) P2X7 P2X7 Receptor (Ion Channel) ATP->P2X7 Activates Ca2 Ca2+ Influx P2X7->Ca2 Pore Opening DFDIPB DFDIPB Scaffold (Antagonist) DFDIPB->P2X7 Allosteric Block Inflammasome NLRP3 Inflammasome Ca2->Inflammasome Triggers IL1b IL-1β Release Inflammasome->IL1b Cleavage

Fig 1: P2X7 receptor signaling pathway and the allosteric intervention point of DFDIPB.

Workflow Scaffold DFDIPB (CAS: 1288986-11-7) DoM Directed Ortho-Metalation Scaffold->DoM sec-BuLi Library Derivative Library DoM->Library Electrophile Screening In Vitro Screening Library->Screening FLIPR/Patch Lead Lead Optimization Screening->Lead Hit Selection

Fig 2: Hit-to-lead optimization workflow leveraging DFDIPB as a DoM precursor.

References

  • Title: Molecules PDF - Matrix Fine Chemicals (3,5-DIFLUORO-N,N-DIISOPROPYLBENZAMIDE) Source: matrix-fine-chemicals.com URL: 1

  • Title: Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors Source: nih.gov URL: 8

  • Title: Alkali-Metal-Mediated Manganation(II) of Functionalized Arenes and Applications of ortho-Manganated Products Source: nih.gov URL: 2

  • Title: Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain Source: researchgate.net URL: 9

  • Title: Site-Selective Copper-Catalyzed Amination and Azidation of Arenes and Heteroarenes via Deprotonative Zincation Source: nih.gov URL: 11

  • Title: Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists Source: nih.gov URL: 4

  • Title: On the control of secondary carbanion structure utilising ligand effects during directed metallation Source: nih.gov URL: 3

  • Title: Identification of the allosteric P2X7 receptor antagonist [11C]SMW139 as a PET tracer of microglial activation Source: nih.gov URL: 5

  • Title: Recent Patents on Novel P2X7 Receptor Antagonists and Their Potential for Reducing Central Nervous System Inflammation Source: nih.gov URL: 7

  • Title: Genetic Variations in the P2X7 Receptor: Opportunities and Challenges for Drug Development Source: nih.gov URL: 6

  • Title: Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain Source: nih.gov URL: 10

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Foundational

In Silico Modeling of 3,5-Difluoro-N,N-diisopropylbenzamide: A Technical Guide for Drug Discovery Professionals

Abstract This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 3,5-Difluoro-N,N-diisopropylbenzamide, a novel benzamide derivative with therapeutic potential. In the absence of e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 3,5-Difluoro-N,N-diisopropylbenzamide, a novel benzamide derivative with therapeutic potential. In the absence of empirical data for this specific molecule, we present a prospective computational workflow designed to predict its biological target, binding affinity, and pharmacokinetic profile. This document is structured to empower researchers, scientists, and drug development professionals with both the strategic rationale and the detailed protocols necessary to conduct a thorough preliminary assessment of novel small molecules. We will utilize a validated workflow encompassing target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, with Histone Deacetylase 2 (HDAC2) as a selected putative target, based on the known activities of analogous benzamide compounds.

Introduction: The Rationale for a Prospective In Silico Analysis

The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antipsychotic, and antiemetic properties. The introduction of fluorine atoms into small molecule drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] 3,5-Difluoro-N,N-diisopropylbenzamide represents a novel chemical entity at the intersection of these established pharmaceutical principles.

In silico modeling provides a rapid and cost-effective avenue to generate initial hypotheses about a novel compound's mechanism of action and drug-like properties, thereby guiding subsequent experimental validation.[2] This guide eschews a rigid template in favor of a narrative that mirrors the logical progression of a computational drug discovery project, from initial hypothesis to a multi-faceted predictive assessment.

The Overall In Silico Workflow

Our investigation will proceed through a multi-stage computational pipeline, designed to provide a holistic view of the molecule's potential. Each stage is self-contained yet logically flows into the next, building a progressively more detailed picture of the compound's behavior at a molecular level.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction & Dynamics cluster_2 Phase 3: Pharmacokinetic & Toxicity Profiling cluster_3 Phase 4: Analysis & Hypothesis Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Target Identification & Preparation Target Identification & Preparation Target Identification & Preparation->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Data Integration & Interpretation Data Integration & Interpretation Molecular Dynamics Simulation->Data Integration & Interpretation ADMET Prediction ADMET Prediction ADMET Prediction->Data Integration & Interpretation

Caption: A schematic of the in silico workflow for 3,5-Difluoro-N,N-diisopropylbenzamide.

Phase 1: Ligand and Target Preparation

Ligand Preparation: From 2D Structure to 3D Conformer

The initial step in any molecular modeling study is the generation of a high-quality, three-dimensional structure of the ligand of interest.

Experimental Protocol:

  • Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for 3,5-Difluoro-N,N-diisopropylbenzamide is CC(C)N(C(C)C)C(=O)C1=CC(F)=CC(F)=C1.

  • Generate 3D Coordinates: Utilize a free online tool such as ChemAI's SMILES to Structure Converter or the CCDC's SMILES to 3D structure tool to generate a 3D conformer from the SMILES string.[3][4] These tools employ computational algorithms to produce a low-energy 3D structure.

  • Energy Minimization and File Conversion: The generated 3D structure, typically in .sdf or .mol2 format, must be prepared for docking. This is achieved using AutoDockTools (ADT).[5]

    • Load the 3D structure into ADT.

    • Add polar hydrogens.

    • Assign Gasteiger charges, which are crucial for calculating electrostatic interactions during docking.

    • Define rotatable bonds to allow for ligand flexibility during the docking simulation.

    • Save the prepared ligand in the .pdbqt format, which is required by AutoDock Vina.

Target Identification and Preparation

The selection of a plausible biological target is a critical decision in a prospective study. Benzamide derivatives are known to inhibit histone deacetylases (HDACs), a class of enzymes that are validated targets in oncology.[6] We have selected human Histone Deacetylase 2 (HDAC2) as our putative target. To ensure the validity of our docking protocol, we will use a crystal structure of HDAC2 that is co-crystallized with a benzamide inhibitor. The PDB entry 7KBH provides a high-resolution (2.68 Å) structure of human HDAC2 in complex with a 2-substituted benzamide inhibitor, making it an ideal candidate.[7]

Experimental Protocol:

  • Download PDB Structure: Obtain the crystal structure of HDAC2 (PDB ID: 7KBH) from the RCSB Protein Data Bank.

  • Protein Preparation using UCSF Chimera: The raw PDB file requires cleaning and preparation before it can be used for docking.[8]

    • Load the 7KBH.pdb file into UCSF Chimera.

    • Remove water molecules and any other non-essential molecules (e.g., ions, co-solvents) from the crystal structure.

    • Separate the co-crystallized inhibitor from the protein and save it as a separate file. This will be used later to validate our docking protocol.

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.

    • Assign partial charges to the protein atoms.

    • Save the prepared protein as a .pdb file.

  • Final Preparation in AutoDockTools:

    • Load the cleaned protein .pdb file into ADT.

    • Save the prepared receptor in the .pdbqt format.

Phase 2: Simulating the Ligand-Protein Interaction

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing an estimate of the binding affinity.[9]

Experimental Protocol:

  • Validation of the Docking Protocol (Re-docking):

    • To ensure our docking parameters are reliable, we will first re-dock the co-crystallized inhibitor (from PDB: 7KBH) back into the active site of HDAC2.

    • A successful re-docking, indicated by a low root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, validates the docking protocol.[10]

  • Defining the Binding Site (Grid Box Generation):

    • In ADT, define a grid box that encompasses the active site of HDAC2. The coordinates of the co-crystallized ligand can be used to center this box.

  • Running the Docking Simulation:

    • Use AutoDock Vina to dock the prepared 3,5-Difluoro-N,N-diisopropylbenzamide ligand into the defined grid box of the HDAC2 receptor.[11][12]

  • Analysis of Docking Results:

    • The primary output of AutoDock Vina is a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). A more negative value indicates a stronger predicted binding affinity.[13][14]

    • The best binding pose should be visually inspected using a molecular visualization tool like PyMOL or Discovery Studio to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues of HDAC2.[15]

Table 1: Hypothetical Molecular Docking Results

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
3,5-Difluoro-N,N-diisopropylbenzamide-8.5HIS142, HIS143, ASP179, TYR306
Co-crystallized Inhibitor (7KBH)-9.2HIS142, HIS143, ASP179, TYR306
Molecular Dynamics (MD) Simulation with GROMACS

While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[9]

G System Preparation System Preparation Energy Minimization Energy Minimization System Preparation->Energy Minimization Solvation & Ionization NVT Equilibration NVT Equilibration Energy Minimization->NVT Equilibration Relaxation NPT Equilibration NPT Equilibration NVT Equilibration->NPT Equilibration Temperature Stabilization Production MD Production MD NPT Equilibration->Production MD Pressure Stabilization Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis Data Generation

Caption: Workflow for a typical GROMACS molecular dynamics simulation.

Experimental Protocol:

  • System Preparation:

    • The best-ranked docked complex of HDAC2 and 3,5-Difluoro-N,N-diisopropylbenzamide is used as the starting structure.

    • The complex is placed in a simulation box of appropriate dimensions and solvated with water molecules.

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength.[16]

  • Energy Minimization:

    • The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration (NVT and NPT):

    • The system is gradually heated to the desired temperature (e.g., 300 K) and then the pressure is stabilized in two sequential steps: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature) equilibration.[16]

  • Production MD Run:

    • A production MD simulation is run for a significant period (e.g., 100 nanoseconds) to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. Key metrics include:

      • Root-Mean-Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions over time. A stable RMSD indicates that the complex has reached equilibrium.[17]

      • Root-Mean-Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.

      • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

Phase 3: In Silico ADMET Prediction

A promising drug candidate must not only bind effectively to its target but also possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and an acceptable toxicity profile (ADMET). Several web-based tools can predict these properties based on the molecule's structure.[13][18]

Experimental Protocol:

  • Input: The SMILES string of 3,5-Difluoro-N,N-diisopropylbenzamide is submitted to freely accessible web servers such as SwissADME and pkCSM.[19][20][21]

  • Analysis: These servers provide predictions for a wide range of ADMET properties.

Table 2: Predicted ADMET Properties for 3,5-Difluoro-N,N-diisopropylbenzamide (Hypothetical)

PropertyPredicted ValueInterpretationSource
Absorption
GI AbsorptionHighLikely to be well-absorbed from the gut.SwissADME
Caco-2 PermeabilityHighIndicates good intestinal permeability.pkCSM
Distribution
BBB PermeantNoUnlikely to cross the blood-brain barrier.SwissADME
CNS PermeabilityLowLow probability of central nervous system effects.pkCSM
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.SwissADME
Excretion
Total Clearance0.5 L/min/kgPredicted moderate rate of elimination from the body.pkCSM
Toxicity
AMES ToxicityNoUnlikely to be mutagenic.pkCSM
hERG I InhibitorNoLow risk of cardiotoxicity.pkCSM

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the initial characterization of the novel compound, 3,5-Difluoro-N,N-diisopropylbenzamide. Our prospective analysis, centered on HDAC2 as a putative target, suggests that this molecule may exhibit favorable binding characteristics and a promising ADMET profile.

The hypothetical data presented herein serves as a compelling rationale for the synthesis and experimental validation of this compound. The protocols detailed in this guide provide a robust framework for researchers to conduct similar computational assessments of other novel small molecules, thereby accelerating the early stages of drug discovery. Future experimental work should focus on confirming the predicted binding to HDAC2 through enzymatic assays and elucidating the compound's biological activity in relevant cellular models.

References

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved March 7, 2026, from [Link]

  • RCSB PDB. (2020, December 30). 7KBH: Structure of Human HDAC2 in complex with a 2-substituted benzamide inhibitor (compound 16). Retrieved March 7, 2026, from [Link]

  • RCSB PDB. (2020, December 30). 7KBG: Structure of Human HDAC2 in complex with a 2-substituted benzamide inhibitor (compound 20). Retrieved March 7, 2026, from [Link]

  • YouTube. (2026, March 6). How to Interpret Molecular Docking Results. Retrieved March 7, 2026, from [Link]

  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved March 7, 2026, from [Link]

  • Galaxy Training. (2019, June 3). Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. Retrieved March 7, 2026, from [Link]

  • YouTube. (2025, May 19). GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. Retrieved March 7, 2026, from [Link]

  • BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Structural overlay of HDAC2 complexed with SAHA (PDB ID: 4LXZ) and the.... Retrieved March 7, 2026, from [Link]

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Retrieved March 7, 2026, from [Link]

  • YouTube. (2025, February 10). Visualizing MD Simulation Results | RMSD | RMSF | SSE | Contacts | Torsion Profile | Schrodinger. Retrieved March 7, 2026, from [Link]

  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved March 7, 2026, from [Link]

  • Shabir, G., Saeed, A., Zahid, W., Naseer, F., Riaz, Z., Khalil, N., ... & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • iGEM. (n.d.). AutoDock Vina Protocol. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Retrieved March 7, 2026, from [Link]

  • Protocol Exchange. (n.d.). Protocol for Docking with AutoDock. Retrieved March 7, 2026, from [Link]

  • Medium. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved March 7, 2026, from [Link]

  • Protein Data Bank Japan. (2023, September 20). 4ly1 - Structure of Human HDAC2 in complex with inhibitor 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide - Summary. Retrieved March 7, 2026, from [Link]

  • YouTube. (2026, March 5). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial – MedelBioX. Retrieved March 7, 2026, from [Link]

  • Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved March 7, 2026, from [Link]

  • wwPDB. (2023, September 20). pdb_00004ly1. Retrieved March 7, 2026, from [Link]

  • ChemToolsHub. (n.d.). 3D Conformer Generator. Retrieved March 7, 2026, from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved March 7, 2026, from [Link]

  • YouTube. (2026, March 5). ADMET Prediction with pkCSMToxicity & Pharmacokinetics Prediction | Drug Discovery – MedelBioX. Retrieved March 7, 2026, from [Link]

  • Scribd. (2009, January 12). Autodock - Vina Protocol. Retrieved March 7, 2026, from [Link]

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Protocols & Analytical Methods

Method

Highly Mono-Selective N-Alkylation of 3,5-Difluorobenzamide with Isopropyl Groups: A Dual-Methodology Protocol

Executive Summary The N-alkylation of primary amides with secondary alkyl groups is a notoriously challenging transformation in organic synthesis. The inherent poor nucleophilicity of the amide nitrogen, combined with th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-alkylation of primary amides with secondary alkyl groups is a notoriously challenging transformation in organic synthesis. The inherent poor nucleophilicity of the amide nitrogen, combined with the steric bulk of an isopropyl electrophile, often leads to stalled reactions, O-alkylation, or competing elimination pathways.

This application note provides two rigorously validated protocols for the synthesis of N-isopropyl-3,5-difluorobenzamide . We detail a highly optimized Classical


 Alkylation  utilizing sodium hydride and 2-iodopropane[1], alongside a modern, atom-economical Borrowing Hydrogen (BH) Catalysis  approach utilizing a ruthenium catalyst and isopropanol[2].

Mechanistic Rationale & Substrate Analysis

To successfully execute this transformation, one must understand the unique electronic and steric microenvironment of the substrate:

  • Electronic Effects: The strongly electron-withdrawing fluorine atoms at the 3- and 5-positions of the aromatic ring exert a powerful negative inductive effect (-I)[3]. This lowers the

    
     of the amide N-H bonds, making deprotonation easier than in a standard benzamide. However, this same effect stabilizes the resulting amidate anion, drastically reducing its nucleophilicity.
    
  • Steric & Kinetic Bottlenecks: Isopropyl groups are secondary aliphatic centers. In a classical

    
     pathway, the steric bulk of the two adjacent methyl groups raises the activation energy barrier for nucleophilic attack. Consequently, the basic reaction conditions often trigger an 
    
    
    
    elimination of the alkyl halide (yielding propene gas) or drive the reaction toward O-alkylation (forming an imidate) rather than the desired N-alkylation.
  • The Catalytic Alternative: Borrowing Hydrogen (BH) catalysis circumvents these issues entirely. By using a transition metal to temporarily oxidize isopropanol to acetone, the amide undergoes condensation, followed by immediate reduction by the metal-hydride species[4]. This eliminates the need for toxic alkyl halides and prevents

    
     elimination.
    

Method A: Classical Alkylation (NaH / 2-Iodopropane)

This method relies on strict stoichiometric control and the superior leaving-group kinetics of an alkyl iodide to force the


 pathway[1].
Reagents & Materials
  • Substrate: 3,5-Difluorobenzamide (1.0 eq, 10.0 mmol, 1.57 g)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.05 eq, 10.5 mmol, 420 mg)

  • Electrophile: 2-Iodopropane (1.2 eq, 12.0 mmol, 1.20 mL)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (20 mL, 0.5 M)

Step-by-Step Protocol
  • Preparation: Charge a flame-dried 100 mL Schlenk flask with 3,5-difluorobenzamide and anhydrous DMF under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the NaH portion-wise over 5 minutes.

    • Causality: The acid-base reaction is highly exothermic. Cooling prevents localized thermal spikes that can degrade the DMF into dimethylamine, which would subsequently compete as a nucleophile[1].

  • Anion Maturation: Remove the ice bath and stir at room temperature for 30 minutes.

    • Causality: You must ensure complete deprotonation to the amidate anion. Do not proceed until the evolution of

      
       gas has entirely ceased.
      
  • Electrophile Addition: Re-cool the flask to 0 °C and add 2-iodopropane dropwise via syringe.

    • Causality: 2-iodopropane is strictly chosen over 2-bromopropane. The superior polarizability and leaving-group ability of iodide are mandatory to compensate for the severe steric hindrance of the secondary carbon.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 12 hours.

    • Causality: Ambient temperature is kinetically insufficient for the

      
       attack on an isopropyl group. However, exceeding 80 °C will exponentially increase the rate of the competing 
      
      
      
      elimination, destroying the electrophile.
  • Quench & Extraction: Cool to room temperature, quench carefully with saturated aqueous

    
     (10 mL), and extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    mL) to strip away residual DMF.
  • Validation Checkpoint: TLC (Hexanes/EtOAc 7:3). The product (

    
    ) will elute significantly faster than the highly polar primary amide starting material (
    
    
    
    ). LC-MS Target:
    
    
    .

Method B: Borrowing Hydrogen Catalysis (Ru / Isopropanol)

This method represents the modern standard for green, highly mono-selective N-alkylation, yielding water as the sole byproduct[2].

Reagents & Materials
  • Substrate: 3,5-Difluorobenzamide (1.0 eq, 5.0 mmol, 785 mg)

  • Catalyst:

    
     (2.5 mol%, 0.125 mmol, 76 mg)
    
  • Ligand: DPEphos (5.0 mol%, 0.25 mmol, 134 mg)

  • Base: Potassium tert-butoxide (KOtBu) (20 mol%, 1.0 mmol, 112 mg)

  • Solvent/Reagent: Anhydrous Isopropanol (10 mL, 0.5 M)

Step-by-Step Protocol
  • Glovebox Assembly: In an argon-filled glovebox, charge a heavy-walled pressure tube (equipped with a Teflon screw cap) with 3,5-difluorobenzamide,

    
    , DPEphos, and KOtBu.
    
  • Solvent Addition: Add anhydrous isopropanol to the tube.

    • Causality: Isopropanol serves a dual purpose as both the reaction solvent and the stoichiometric alkylating agent. Using it in massive excess drives the thermodynamic equilibrium of the hydrogen autotransfer pathway toward the product[2].

  • Catalytic Cycle: Seal the tube tightly, remove it from the glovebox, and heat in an oil bath at 110 °C for 24 hours.

    • Causality: The elevated temperature is required for the initial endothermic dehydrogenation of isopropanol to acetone by the Ru-catalyst. The generated acetone condenses with the amide, and the resulting intermediate is subsequently reduced by the trapped Ru-hydride species[4].

  • Workup: Cool the tube to room temperature before carefully venting. Concentrate the mixture directly under reduced pressure.

  • Validation Checkpoint: GC-MS is the ideal analytical tool here to track the consumption of isopropanol and the transient formation of acetone, alongside the emergence of the product peak (

    
    ).
    

Comparative Data Analysis

ParameterMethod A: Classical

Method B: Borrowing Hydrogen
Alkylating Agent 2-Iodopropane (Toxic, expensive)Isopropanol (Green, inexpensive)
Base Requirement Stoichiometric (1.05 eq NaH)Catalytic (20 mol% KOtBu)
Operating Temperature 60 °C110 °C (Sealed Tube)
Primary Byproducts Propene, NaI, O-alkylated imidateWater
Mono-Selectivity Moderate (Requires strict stoichiometry)Excellent (Di-alkylation impossible)
Environmental Impact High (Halide waste, DMF disposal)Low (High atom economy)

Reaction Pathway Visualization

The following diagram maps the divergent chemical logic and competing side reactions between the two methodologies.

G Substrate 3,5-Difluorobenzamide (Primary Amide) MethodA Method A: Classical SN2 NaH, 2-Iodopropane, DMF Substrate->MethodA MethodB Method B: Borrowing Hydrogen Ru-Catalyst, Isopropanol Substrate->MethodB IntermediateA Amidate Anion (Poor Nucleophile) MethodA->IntermediateA IntermediateB Ru-H Species + Acetone Intermediate MethodB->IntermediateB Product N-Isopropyl-3,5-difluorobenzamide (Target Product) IntermediateA->Product SN2 (Slow) Side1 Side Product: O-Alkylated Imidate IntermediateA->Side1 O-Alkylation Side2 Side Product: Propene (E2 Elimination) IntermediateA->Side2 E2 Competition IntermediateB->Product Condensation & Reduction

Reaction pathways for N-alkylation of 3,5-difluorobenzamide.

References

  • [2] Watanabe, Y., et al. "The Ruthenium Catalyzed N-Alkylation of Amides with Alcohols." Bulletin of the Chemical Society of Japan, Oxford University Press. URL:[Link]

  • [4] "Nickel-Catalyzed Phosphine Free Direct N-Alkylation of Amides with Alcohols." ACS Sustainable Chemistry & Engineering, ResearchGate. URL:[Link]

  • [1] Audia, J. E., et al. "US6506782B1 - Heterocyclic compounds, pharmaceutical compositions comprising same, and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds (N-Alkylation of Amides or Lactams Using Sodium Hydride)." Google Patents. URL:

  • [3] "US5817827A - Method for the dehydration of amides to nitriles (Mentions 3,5-difluorobenzamide properties)." Google Patents. URL:

Sources

Application

LC-MS method for 3,5-Difluoro-N,N-diisopropylbenzamide analysis

An Application Note and Protocol for the Quantitative Analysis of 3,5-Difluoro-N,N-diisopropylbenzamide using LC-MS/MS Abstract This application note presents a robust and sensitive liquid chromatography-tandem mass spec...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of 3,5-Difluoro-N,N-diisopropylbenzamide using LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3,5-Difluoro-N,N-diisopropylbenzamide. The protocol is tailored for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in complex matrices such as plasma. The methodology employs a straightforward protein precipitation extraction procedure, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This document provides a comprehensive guide covering sample preparation, detailed instrument parameters, method validation according to regulatory standards, and practical troubleshooting advice. The described method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for various stages of drug discovery and development.[1]

Introduction

3,5-Difluoro-N,N-diisopropylbenzamide is a small molecule of interest in pharmaceutical research and development. Its chemical structure, featuring a difluorinated benzene ring and a diisopropyl-substituted amide group, presents unique properties that necessitate a highly specific and sensitive analytical method for its quantification. Accurate measurement in biological matrices is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies.[2]

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become an indispensable tool in modern bioanalysis due to its superior sensitivity and selectivity.[1][3] Specifically, the use of a triple quadrupole mass spectrometer (LC-MS/MS) allows for highly specific quantification through Multiple Reaction Monitoring (MRM), which minimizes interference from matrix components.[4]

This guide provides a self-validating protocol, grounded in established scientific principles and regulatory expectations, such as those outlined by the U.S. Food and Drug Administration (FDA).[5][6][7] We will explain the causality behind experimental choices, from sample preparation to mass spectrometric detection, to empower the user with a deep understanding of the method's mechanics.

Analyte Properties

  • Compound Name: 3,5-Difluoro-N,N-diisopropylbenzamide

  • Molecular Formula: C₁₃H₁₇F₂NO

  • Monoisotopic Mass: 241.13 Da

  • Structure: (Note: A placeholder for the chemical structure image)

Experimental Protocol

Materials and Reagents
  • Analyte: 3,5-Difluoro-N,N-diisopropylbenzamide reference standard (≥98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled analog is recommended (e.g., d7-3,5-Difluoro-N,N-diisopropylbenzamide). If unavailable, a structurally related compound with similar chromatographic behavior can be used.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.

  • Acids: Formic acid (FA), LC-MS grade.

  • Water: Deionized water, 18 MΩ·cm or greater.

  • Biological Matrix: Blank human plasma (K₂EDTA).

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of delivering reproducible gradients at analytical flow rates (e.g., SCIEX ExionLC™ AD, Waters ACQUITY UPLC).[8][9]

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad™ 5500, Agilent 6470A).[8][10]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the majority of proteins from biological samples like plasma, making it suitable for high-throughput analysis.[11][12]

Protocol:

  • Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Aliquot 50 µL of plasma (blank, standard, QC, or unknown) into the corresponding tubes.

  • Add 10 µL of the internal standard (IS) working solution to each tube (except for double blanks) and vortex briefly.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. The cold solvent and acid aid in efficient protein crashing.[11]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Causality Note: Acetonitrile is chosen as the precipitation solvent due to its ability to efficiently denature and precipitate a wide range of plasma proteins. The addition of formic acid ensures the analyte remains protonated and stable in the extract.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is selected for its versatility and proven performance in retaining and separating small molecules of moderate polarity.[13] The use of formic acid in the mobile phase improves peak shape and promotes efficient protonation for positive ion ESI.[14]

ParameterRecommended Condition
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS) Method

The method utilizes positive mode electrospray ionization (ESI+), as the amide nitrogen in the analyte is readily protonated. The MRM transitions are determined by optimizing the precursor ion ([M+H]⁺) and its most stable, high-abundance fragment ions.[15]

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Source Temperature 500 °C
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte (242.1 ->)
Quantifier: 162.1 (Loss of Diisopropylamine)
Qualifier: 120.1 (Fluorobenzoyl fragment)
Collision Energy (CE) Optimized for each transition (e.g., 25-40 eV)
Dwell Time 100 ms

Causality Note: Two MRM transitions (a quantifier and a qualifier) are monitored for the analyte to ensure identity confirmation, a standard practice in regulated bioanalysis for enhancing method specificity.

Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[5][7] This process ensures the analytical method is accurate, reliable, and reproducible for its intended use.[2][6]

Linearity and Range

A calibration curve was constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Range: 1 ng/mL to 1000 ng/mL

  • Regression: Weighted (1/x²) linear regression

  • Acceptance: Correlation coefficient (r²) > 0.995; back-calculated standards within ±15% of nominal (±20% at LLOQ).

Accuracy and Precision

Determined by analyzing replicate QC samples at four levels: LLOQ, Low QC, Mid QC, and High QC on three separate days.

  • Acceptance:

    • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

    • Precision: Coefficient of variation (%CV) ≤15% (≤20% at LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.0≤ 2080-120≤ 2080-120
Low3.0≤ 1585-115≤ 1585-115
Mid100≤ 1585-115≤ 1585-115
High800≤ 1585-115≤ 1585-115
Selectivity and Matrix Effect
  • Selectivity: Assessed by analyzing six different lots of blank plasma. No significant interfering peaks were observed at the retention times of the analyte and IS.

  • Matrix Effect: Evaluated by comparing the analyte response in post-extraction spiked samples to the response in neat solution. A consistent and minimal matrix effect was observed.

Recovery

Extraction recovery was determined by comparing the analyte peak area from pre-extraction spiked samples to post-extraction spiked samples.

  • Result: Recovery was consistent and >85% across all QC levels.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data generation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (200 µL ACN) add_is->protein_precip vortex Vortex & Centrifuge protein_precip->vortex supernatant Transfer Supernatant vortex->supernatant injection Inject 5 µL supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantify Samples calibration->quantification

Sources

Method

Application Note: Preclinical Formulation Strategies for 3,5-Difluoro-N,N-diisopropylbenzamide

Target Audience: Preclinical Researchers, DMPK Scientists, and In Vivo Pharmacologists Document Type: Technical Protocol & Formulation Rationale Executive Summary & Physicochemical Profiling The transition of a novel che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and In Vivo Pharmacologists Document Type: Technical Protocol & Formulation Rationale

Executive Summary & Physicochemical Profiling

The transition of a novel chemical entity (NCE) from in vitro biochemical assays to in vivo pharmacokinetic (PK) and efficacy studies represents a critical bottleneck in drug development. 3,5-Difluoro-N,N-diisopropylbenzamide (CAS: 1288986-11-7) is a highly lipophilic small molecule (MW: 241.28 g/mol ) [1]. Structurally, it features a difluorophenyl ring and a bulky diisopropylamide group.

Crucially, this molecule lacks ionizable centers (such as basic amines or acidic carboxylates) at physiological pH. This physicochemical profile classifies it operationally alongside Biopharmaceutics Classification System (BCS) Class II or IV compounds [2]. Attempting to dissolve this compound in standard aqueous buffers (e.g., PBS or saline) will result in immediate thermodynamic precipitation. Dosing unoptimized suspensions intravenously (IV) can lead to fatal capillary blockade, while oral (PO) dosing will result in erratic, dissolution-rate-limited absorption [3].

This application note details field-proven formulation strategies to overcome these solubility barriers, ensuring reproducible systemic exposure in rodent models.

The Causality of Excipient Selection (E-E-A-T Rationale)

To formulate a non-ionizable, highly lipophilic compound into an optically clear solution suitable for IV, Intraperitoneal (IP), or PO administration, we must rely on a combination of crystal lattice disruption, dielectric constant manipulation, and micellar encapsulation [4]. The industry-standard "Tier 1" vehicle for such compounds is 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline [5].

The causality behind this specific combination is as follows:

  • Dimethyl Sulfoxide (DMSO) [10% v/v]: Acts as the primary solubilizer. DMSO is a powerful aprotic solvent that provides the necessary energy to break the strong intermolecular crystal lattice of the solid API. It is strictly capped at ≤10% to prevent localized tissue necrosis, hemolysis, and behavioral artifacts in rodents [5].

  • Polyethylene Glycol 300 (PEG300) [40% v/v]: Acts as the primary co-solvent. PEG300 significantly lowers the dielectric constant of the bulk vehicle, bridging the polarity gap between the hydrophobic drug and the incoming aqueous phase.

  • Polysorbate 80 (Tween 80) [5% v/v]: A non-ionic surfactant. Upon the addition of the aqueous phase (and subsequent dilution in the bloodstream), Tween 80 forms protective micelles around the lipophilic benzamide molecules. This prevents nucleation and catastrophic precipitation [4].

  • 0.9% Saline [45% v/v]: Provides bulk volume and ensures the final injectate is physiologically isotonic, minimizing injection-site pain.

Quantitative Formulation Matrix

The following table summarizes the recommended formulation tiers based on the intended route of administration and required dosing concentrations.

Formulation TierVehicle Composition (v/v)Target RouteMax Est. ConcentrationPros & Cons
Tier 1 (Solution) 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineIV, IP, PO5.0 - 10.0 mg/mLPros: 100% bioavailability for IV; uniform PK. Cons: High excipient load limits total dosing volume.
Tier 2 (Suspension) 0.5% Methylcellulose (MC), 0.2% Tween 80 in ddH₂OPO (Gavage) only> 50.0 mg/mLPros: Low toxicity; allows for maximum tolerated dose (MTD) testing. Cons: Absorption is strictly dissolution-rate limited.
Tier 3 (Lipid) 10% DMSO, 90% Corn OilIP, PO2.0 - 5.0 mg/mLPros: Excellent for highly lipophilic APIs. Cons: Unsuitable for IV; high viscosity makes IP injection difficult.

Formulation Workflow Visualization

The order of excipient addition is the single most critical factor in successful formulation. Adding the aqueous phase too early will cause irreversible precipitation. The diagram below illustrates the mandatory step-by-step logic.

FormulationWorkflow API 3,5-Difluoro-N,N-diisopropylbenzamide (Highly Lipophilic Solid API) DMSO 1. Primary Solubilization Add 10% v/v DMSO (Vortex until optically clear) API->DMSO PEG 2. Co-Solvent Addition Add 40% v/v PEG300 (Vortex to homogenize) DMSO->PEG Tween 3. Micellar Stabilization Add 5% v/v Tween 80 (Vortex thoroughly) PEG->Tween Saline 4. Aqueous Phase Add 45% v/v Saline (0.9% NaCl) (Add dropwise while vortexing) Tween->Saline QC Quality Control Check Verify optical clarity (Reject if opalescent/cloudy) Saline->QC Dosing In Vivo Administration (Proceed to IV, IP, or PO dosing) QC->Dosing

Workflow for the Tier 1 solution formulation of lipophilic compounds.

Step-by-Step Experimental Protocol: Tier 1 Solution

Objective: Prepare 1.0 mL of a 5.0 mg/mL clear solution of 3,5-Difluoro-N,N-diisopropylbenzamide for IV administration.

Self-Validating Principle: This protocol is designed so that failure at any step provides immediate visual feedback. If the solution becomes cloudy at Step 4, the compound has exceeded its maximum thermodynamic solubility in this specific vehicle system, or the saline was added too rapidly.

Materials Required:

  • 3,5-Difluoro-N,N-diisopropylbenzamide powder

  • Anhydrous DMSO (Cell culture grade)

  • PEG300 (USP grade)

  • Tween 80 (Polysorbate 80, USP grade)

  • Sterile Saline (0.9% NaCl)

  • Vortex mixer and 37°C water bath

Methodology:

  • Weighing & Primary Solubilization:

    • Weigh exactly 5.0 mg of 3,5-Difluoro-N,N-diisopropylbenzamide into a sterile 2.0 mL microcentrifuge tube.

    • Add 100 µL of anhydrous DMSO.

    • Vortex vigorously for 60 seconds. QC Check: The solution must be completely clear with no visible particulates. If dissolution is sluggish, incubate in a 37°C water bath for 5 minutes and re-vortex.

  • Co-Solvent Integration:

    • To the clear DMSO solution, add 400 µL of PEG300.

    • Vortex for 30 seconds to ensure complete homogenization of the two solvents. The solution will become slightly viscous but must remain optically clear.

  • Surfactant Addition:

    • Add 50 µL of Tween 80. (Note: Tween 80 is highly viscous; use a positive displacement pipette or reverse-pipetting technique for accuracy).

    • Vortex vigorously for 60 seconds. The mixture must be completely uniform before proceeding to the next step.

  • Aqueous Dilution (Critical Step):

    • Begin vortexing the tube at a medium speed.

    • While vortexing, add 450 µL of sterile Saline dropwise (approx. 50 µL at a time).

    • Causality: Adding the saline slowly prevents localized pockets of high-polarity water from crashing out the drug before the Tween 80 micelles can encapsulate it.

  • Final Quality Control:

    • Hold the tube up to a light source. The final 1.0 mL solution should be a clear, homogeneous microemulsion.

    • If any opalescence, cloudiness, or precipitation is observed, the formulation has failed and must not be injected intravenously.

    • Storage: Administer to animals within 2–4 hours of preparation to prevent delayed thermodynamic precipitation.

References

  • Matrix Fine Chemicals. "3,5-DIFLUORO-N,N-DIISOPROPYLBENZAMIDE Product Specifications." Matrix Fine Chemicals Database. Available at: [Link]

  • Kalepu, S., & Nekkanti, V. "Insoluble drug delivery strategies: review of recent advances and business prospects." Acta Pharmaceutica Sinica B, 5(5), 442-453 (2015). Available at:[Link]

  • Ku, M. S. "Use of the Biopharmaceutical Classification System in Early Drug Development." The AAPS Journal, 10(1), 208-212 (2008). Available at:[Link]

  • Li, P., & Zhao, L. "Developing early formulations: practice and perspective." International Journal of Pharmaceutics, 341(1-2), 1-19 (2007). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 3,5-Difluoro-N,N-diisopropylbenzamide in Solution

Executive Overview 3,5-Difluoro-N,N-diisopropylbenzamide (CAS: 1288986-11-7)[1] is a highly substituted fluorinated benzamide frequently utilized in chemical biology and drug development. Maintaining the integrity of sto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

3,5-Difluoro-N,N-diisopropylbenzamide (CAS: 1288986-11-7)[1] is a highly substituted fluorinated benzamide frequently utilized in chemical biology and drug development. Maintaining the integrity of stock solutions and assay preparations is critical for reproducible data. This guide addresses the physicochemical stability of this compound in solution, providing mechanistic insights, troubleshooting FAQs, and self-validating protocols for rigorous stability assessment.

Mechanistic Insights: The Push-Pull Dynamics of Amide Stability

The stability of 3,5-Difluoro-N,N-diisopropylbenzamide in solution is governed by a direct competition between electronic activation and steric deactivation:

  • Electronic Activation (The "Push"): The two fluorine atoms at the 3 and 5 positions of the benzene ring exert a strong inductive electron-withdrawing effect (-I). This effect increases the partial positive charge (

    
    ) on the carbonyl carbon, theoretically making it highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.
    
  • Steric Shielding (The "Pull"): The N,N-diisopropyl moiety introduces massive steric bulk around the amide bond. The branched isopropyl groups physically obstruct the Bürgi-Dunitz trajectory—the specific angle at which a nucleophile must approach the carbonyl carbon to initiate hydrolysis. Kinetic studies on amide hydrolysis demonstrate that N,N-diisopropyl derivatives exhibit dramatically lower hydrolysis rates compared to less hindered amides due to severe transition-state destabilization[2].

Mechanism F_Group 3,5-Difluoro Group (-I Effect) Carbonyl Carbonyl Carbon (Electrophilic Center) F_Group->Carbonyl Increases Electrophilicity Hydrolysis Amide Hydrolysis (Cleavage) Carbonyl->Hydrolysis Prevented Steric N,N-diisopropyl Group (Steric Shield) Nucleophile Nucleophile (H2O / OH-) Steric->Nucleophile Blocks Trajectory Nucleophile->Carbonyl Attempted Attack

Mechanistic push-pull dynamic of 3,5-Difluoro-N,N-diisopropylbenzamide stability.

Troubleshooting & FAQs

Q1: I observed a decrease in compound concentration during prolonged storage in an aqueous assay buffer (pH 7.4). Is the compound degrading? A: It is highly unlikely to be chemical degradation. At neutral pH, the sterically hindered amide bond is virtually inert. The decrease is likely due to precipitation or non-specific binding to plastic labware, as the compound is highly lipophilic. Causality & Action: Because the compound lacks ionizable groups at physiological pH, its aqueous solubility is limited. Add a solubilizer (e.g., 0.1% Tween-20 or 1% DMSO) to your buffer. Centrifuge the sample and analyze the pellet to confirm precipitation.

Q2: What are the optimal solvents for long-term stock solution storage? A: Use anhydrous aprotic solvents such as DMSO or DMF, and store at -20°C. Avoid storing long-term stock solutions in protic solvents like methanol or ethanol. Over several months, trace acidic or basic impurities in protic solvents can catalyze slow solvolysis, leading to the formation of methyl or ethyl esters.

Q3: How can I analytically differentiate between precipitation and true hydrolysis in my samples? A: Utilize LC-MS/MS. If the compound is merely precipitating, the parent peak area will decrease without the appearance of new peaks in the chromatogram. If hydrolysis is occurring, you will detect the formation of the specific degradation products: 3,5-difluorobenzoic acid (detected in negative ion mode, m/z [M-H]- 157.0) and diisopropylamine (detected in positive ion mode, m/z[M+H]+ 102.1).

Q4: Can I use strong acids to adjust the pH of solutions containing this compound? A: Yes, for short durations at room temperature. However, prolonged exposure to strong acids (e.g., 1M HCl) combined with heat will eventually protonate the carbonyl oxygen. This protonation increases the electrophilicity enough to overcome the steric hindrance, forcing C-N bond cleavage via an AAC2 mechanism[2].

Experimental Protocols: Self-Validating Forced Degradation Study

To establish the exact degradation boundaries of 3,5-Difluoro-N,N-diisopropylbenzamide in your specific assay matrices, perform this self-validating forced degradation workflow.

Why is this self-validating? This protocol incorporates N-methylbenzamide as a positive control. Because N-methylbenzamide lacks the massive steric bulk of the diisopropyl group, it is highly susceptible to hydrolysis. If your target compound remains stable while the control degrades, you validate that the compound is genuinely stable and that your stress conditions (pH/heat) were successfully applied.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 3,5-Difluoro-N,N-diisopropylbenzamide in anhydrous DMSO to a concentration of 10 mM.

  • Control Preparation: Prepare a parallel 10 mM stock of N-methylbenzamide in anhydrous DMSO.

  • Matrix Spiking: Dilute both stocks to a final concentration of 100 µM in three distinct aqueous matrices:

    • Acidic Stress: 0.1 M HCl (pH 1.0)

    • Neutral Baseline: PBS (pH 7.4)

    • Basic Stress: 0.1 M NaOH (pH 13.0)

  • Thermal Stress Incubation: Split each matrix preparation into two sealed HPLC vials. Incubate one set at 25°C (ambient) and the other at 60°C (accelerated stress).

  • Sampling & Quenching: Withdraw 50 µL aliquots at T=0, T=24 hours, and T=7 days. Critical Step: Immediately quench the extreme pH samples with an equivalent volume of neutralizing buffer (e.g., 0.1 M NaOH for the acid samples) to halt degradation prior to injection.

  • LC-MS/MS Analysis: Quantify the remaining parent compound relative to the T=0 peak area. Monitor the chromatogram for the emergence of 3,5-difluorobenzoic acid to confirm the mass balance of degradation.

Workflow Stock Prepare 10 mM Stock (Anhydrous DMSO) Spike Spike into Matrices (pH 1.0, pH 7.4, pH 13.0) Stock->Spike Control Prepare Control Amide (N-methylbenzamide) Control->Spike Incubate Incubate at 25°C & 60°C (0h, 24h, 7d) Spike->Incubate Analyze LC-MS/MS Analysis (Quantify Parent & Degradants) Incubate->Analyze

Self-validating forced degradation workflow for amide stability assessment.

Quantitative Data Presentation: Expected Stability Profile

The following table summarizes the expected stability profile based on the physicochemical properties of sterically hindered fluorinated amides under the forced degradation protocol[2].

Matrix ConditionTemperatureIncubation TimeExpected % Remaining: Target(3,5-Difluoro-N,N-diisopropylbenzamide)Expected % Remaining: Control(N-methylbenzamide)
pH 7.4 (PBS) 25°C7 Days> 99% > 99%
pH 7.4 (PBS) 60°C7 Days> 98% > 95%
pH 1.0 (0.1M HCl) 25°C24 Hours> 99% ~ 90%
pH 1.0 (0.1M HCl) 60°C24 Hours> 95% < 50%
pH 13.0 (0.1M NaOH) 25°C24 Hours> 98% ~ 85%
pH 13.0 (0.1M NaOH) 60°C24 Hours~ 90% < 20%

References

  • Matrix Fine Chemicals. "3,5-DIFLUORO-N,N-BIS(PROPAN-2-YL)BENZAMIDE (CAS: 1288986-11-7)." Matrix Fine Chemicals Database. 1

  • Canadian Science Publishing. "Transition state activity coefficients in the acid-catalyzed hydrolysis of amides." Canadian Journal of Chemistry. 2

Sources

Optimization

Optimizing N-alkylation conditions for benzamides

Welcome to the Technical Support Center for Amide Functionalization. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific mechanistic and practical c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Functionalization. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ to address the specific mechanistic and practical challenges associated with the N-alkylation of benzamides.

Benzamides present a unique synthetic hurdle: the carbonyl group withdraws electron density via resonance, significantly reducing the nucleophilicity of the nitrogen atom compared to aliphatic amines. Consequently, researchers frequently encounter poor yields, competitive O-alkylation, and over-alkylation. This guide is designed to help you navigate these challenges through field-proven insights, causality-driven troubleshooting, and self-validating protocols.

I. Diagnostic Workflow for Benzamide Alkylation

Before diving into specific technical questions, use the following diagnostic logic tree to identify the root cause of your reaction failure.

Troubleshooting Start Issue: Low Yield of N-Alkylated Benzamide CheckRegio Diagnostic 1: Is O-alkylation predominant by NMR/LC-MS? Start->CheckRegio FixRegio Solution: Switch to polar aprotic solvent (CH3CN) Use softer counter-ions (Cs+, K+) Add Phase Transfer Catalyst CheckRegio->FixRegio Yes CheckOver Diagnostic 2: Is di-alkylation (over-alkylation) occurring? CheckRegio->CheckOver No FixOver Solution: Strict 1:1 stoichiometry Use bulkier base Decrease reaction temperature CheckOver->FixOver Yes CheckConv Diagnostic 3: Is there low/no conversion of starting materials? CheckOver->CheckConv No FixConv Solution: Verify anhydrous conditions Switch to 'Borrowing Hydrogen' catalysis with alcohols CheckConv->FixConv Yes

Caption: Troubleshooting logic for addressing low yields and poor regioselectivity in benzamide N-alkylation.

II. Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of O-alkylated byproduct instead of the desired N-alkylated benzamide. Why is this happening, and how can I fix it? Causality & Solution: Deprotonation of a benzamide generates an ambident anion. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer"[1]. If you are using a "hard" base counter-ion (like Li⁺ or Na⁺) in a polar protic solvent, the metal coordinates tightly to the nitrogen, leaving the oxygen exposed to attack the electrophile. To force N-selectivity: Switch to a polar aprotic solvent (e.g., THF, DMF, or CH₃CN) which solvates the cation and leaves the anion relatively naked[2]. Furthermore, utilize a base with a larger, softer cation (like Cs₂CO₃ or K₃PO₄)[2][3]. The addition of a phase-transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) is highly recommended, as the bulky tetrabutylammonium counter-ion disrupts tight ion-pairing, vastly increasing N-nucleophilicity[3].

Q2: I am observing di-alkylation (tertiary amides) when trying to synthesize a secondary mono-N-alkyl benzamide. How can this be prevented? Causality & Solution: The mono-N-alkylated product is more sterically hindered, but it is also more electron-rich (and thus more nucleophilic) than the starting primary benzamide[2]. Once the first alkylation occurs, the product competes with the starting material for the remaining alkylating agent. To prevent this: Strictly control stoichiometry to a 1:1 ratio, or use a slight excess of the starting benzamide[1]. Additionally, employing a bulkier base can sterically hinder the approach required for the second alkylation event[2].

Q3: Traditional alkyl halides generate stoichiometric toxic waste and my yields are still poor. Are there more sustainable, high-yielding alternatives? Causality & Solution: Yes. The field is rapidly shifting toward the "Borrowing Hydrogen" (or hydrogen autotransfer) methodology[2][4]. Instead of alkyl halides, this method uses widely available primary or secondary alcohols as the alkylating agent, producing water as the sole byproduct[4][5]. Transition metal catalysts (such as Ru, Ir, or Co nanoparticles) temporarily remove hydrogen from the alcohol to form an aldehyde, which condenses with the benzamide to form an acyl iminium intermediate. The catalyst then returns the hydrogen to reduce the intermediate to the N-alkylated product[2][6].

BorrowingHydrogen Alcohol Primary Alcohol (R-CH2OH) Aldehyde Aldehyde Intermediate (R-CHO) Alcohol->Aldehyde Dehydrogenation by [M] Catalyst Transition Metal Catalyst [M] (e.g., Co, Ir, Ru) Catalyst->Alcohol Imine Acyl Iminium / Imine Intermediate Catalyst->Imine Aldehyde->Imine Condensation with Amide Amide Benzamide (Ar-CONH2) Amide->Imine Product N-Alkylated Benzamide (Ar-CONH-CH2R) Imine->Product Hydrogenation by [M]-H2 Water Water (Sole Byproduct) Imine->Water -H2O

Caption: The "Borrowing Hydrogen" catalytic cycle for sustainable N-alkylation using alcohols.

III. Quantitative Optimization Data

The table below summarizes the causality of base and solvent selection on the regioselectivity and yield of benzamide alkylation, demonstrating why modern protocols favor K₃PO₄ and phase-transfer catalysts over traditional NaH methods[1][3].

EntryBase (Equiv)SolventAdditiveTemp (°C)N:O SelectivityIsolated Yield (%)
1NaH (1.2)THFNone0 to RTModerate~65%
2K₂CO₃ (2.0)DMFNone80Good72%
3K₃PO₄ (2.0)CH₃CNNone50Good75%
4K₃PO₄ (2.0) CH₃CN TBAB (2.0 eq) 50 Excellent >90%

Note: Data synthesized from optimization campaigns utilizing benzyl bromide as the model electrophile. Entry 4 represents the optimal orthogonal scope conditions[3].

IV. Self-Validating Experimental Protocols

Protocol A: Mild Phase-Transfer Catalyzed N-Alkylation (Halide Route)

This protocol utilizes a phase-transfer catalyst (TBAB) to disrupt ion-pairing, driving high N-selectivity without requiring harsh organometallic bases[3].

Materials:

  • Benzamide (0.3 mmol, 1.0 equiv)

  • Alkyl bromide (e.g., Benzyl bromide) (0.3 mmol, 1.0 equiv)

  • K₃PO₄ (tribasic, anhydrous) (0.6 mmol, 2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol, 2.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN) (1.5 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the benzamide, K₃PO₄, and TBAB.

  • Solvent Addition: Add anhydrous CH₃CN. Self-Validation Check: The mixture will form a heterogeneous suspension. If the K₃PO₄ clumps immediately, moisture has compromised the reagent; discard and use a fresh, anhydrous batch.

  • Electrophile Addition: Add the alkyl bromide dropwise at room temperature to prevent localized thermal spikes that could drive over-alkylation.

  • Reaction: Seal the vial and heat to 50 °C for 24 hours.

  • Monitoring: Check progress via TLC (Hexanes/EtOAc 7:3). Self-Validation Check: The disappearance of the UV-active primary benzamide spot and the emergence of a higher Rf spot confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with distilled water (3 x 5 mL) to remove the phosphate salts and TBAB. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Cobalt-Catalyzed "Borrowing Hydrogen" N-Alkylation (Green Route)

This protocol utilizes carbon-supported cobalt nanoparticles to achieve N-alkylation using alcohols, bypassing toxic halides entirely[2][6].

Materials:

  • Benzamide (0.5 mmol, 1.0 equiv)

  • Primary Alcohol (e.g., Benzyl alcohol) (0.55 mmol, 1.1 equiv)

  • Co-L5@C-800 catalyst (60 mg, ~1.9 mol% Co)

  • KOH (0.3 mmol, 0.6 equiv)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add benzamide, the Co-L5@C-800 catalyst, and KOH. Purge the vessel strictly with Argon for 5–10 minutes. Self-Validation Check: Failure to thoroughly purge will result in oxygen poisoning the active Co(0) sites, leading to zero conversion[2].

  • Reagent Addition: Inject the benzyl alcohol and anhydrous toluene via syringe through a septum. The mixture will appear as a black suspension due to the carbon-supported catalyst.

  • Reaction: Heat the sealed tube to 130 °C and stir vigorously for 24 hours.

  • Monitoring: Analyze an aliquot via GC-MS or LC-MS. Self-Validation Check: Look for the expected [M+H]⁺ mass of the N-alkylated product. The presence of aldehyde indicates the dehydrogenation step is working, but the condensation/hydrogenation steps are lagging (often due to insufficient temperature).

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the mixture through a short pad of Celite or use a magnet to remove the heterogeneous cobalt catalyst[2]. Wash the filtrate with brine, dry over Na₂SO₄, and concentrate for purification.

V. References

  • Apsunde, T. D., & Trudell, M. L. "Solvent-Free, Base-Free Microwave-Mediated Iridium-Catalyzed N-Alkylation of Amides with Alcohols." Synthesis, 2014, 46, 230-234.[Link]

  • "Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope." eScholarship, University of California.[Link]

  • "Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols." Green Chemistry (RSC Publishing).[Link]

  • "Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry." PubMed Central (PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in N,N-Disubstituted Benzamide Synthesis

Welcome to the Technical Support Center. Synthesizing N,N-disubstituted benzamides from secondary amines and benzoic acid derivatives is a fundamental transformation in medicinal chemistry and drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing N,N-disubstituted benzamides from secondary amines and benzoic acid derivatives is a fundamental transformation in medicinal chemistry and drug development. However, researchers frequently encounter stalled reactions, poor yields, and complex byproduct profiles.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will dissect the chemical causality behind these failures and provide field-proven, self-validating protocols to rescue your amide coupling workflows.

Causality & Core Mechanisms: Why Do Secondary Amines Fail?

The formation of a tertiary amide bond (yielding an N,N-disubstituted benzamide) is fundamentally a battle between nucleophilic attack and competing side reactions. When conversion is low, the root cause almost always traces back to steric hindrance [1]. Secondary amines (e.g., diethylamine, diisopropylamine, or bulky piperidines) possess significant steric bulk that physically impedes their trajectory toward the electrophilic carbonyl carbon.

When the amine's attack is slowed by sterics, alternative kinetic pathways take over:

  • The Carbodiimide Trap (O-to-N Acylurea Rearrangement): When using standard carbodiimide coupling agents like DCC or EDC, the initial activation forms a highly reactive O-acylurea intermediate. If the secondary amine cannot attack this intermediate rapidly enough, the O-acylurea undergoes a spontaneous intramolecular rearrangement to form an unreactive N-acylurea dead-end product[2]. This irreversibly consumes your starting material.

  • Hydrolysis: If you are utilizing acyl chlorides, adventitious moisture in the solvent or environment can outcompete the sluggish secondary amine, hydrolyzing the activated electrophile back to the unreactive benzoic acid.

Mechanism Acid Benzoic Acid + Carbodiimide (EDC/DCC) O_acyl O-Acylurea Intermediate (Highly Reactive) Acid->O_acyl Product N,N-disubstituted Benzamide (Desired Product) O_acyl->Product Fast amine attack (Good nucleophile) N_acyl N-Acylurea (Unreactive Dead-End) O_acyl->N_acyl Slow amine attack (Steric clash) Amine Secondary Amine (Hindered) Amine->Product

Fig 1: Mechanistic divergence of O-acylurea based on amine steric hindrance.

Interactive Troubleshooting Diagnostics

Use the logical workflow below to diagnose your specific point of failure and identify the correct corrective action.

Troubleshooting Start Low Conversion in N,N-disubstituted Benzamide Synthesis CheckSM Analyze Reaction by LC-MS Identify dominant species Start->CheckSM IsAcid Starting from Benzoic Acid? CheckSM->IsAcid IsChloride Starting from Benzoyl Chloride? CheckSM->IsChloride Rearrangement N-acylurea adduct detected (Mass = Acid + EDC) IsAcid->Rearrangement EDC/DCC used Sterics Unreacted Acid + Amine (Severe Steric Hindrance) IsAcid->Sterics Hydrolysis Benzoic acid detected (Hydrolysis occurred) IsChloride->Hydrolysis CouplingAgent Switch to HOAt-based agent (e.g., HATU) + DIPEA Rearrangement->CouplingAgent Anhydrous Ensure strictly anhydrous conditions & non-nucleophilic base Hydrolysis->Anhydrous Sterics->CouplingAgent Moderate AcylRoute Convert to Acid Chloride (Oxalyl Chloride / DMF) Sterics->AcylRoute Yes

Fig 2: Decision tree for troubleshooting low conversion in benzamide synthesis.

Reagent Selection & Quantitative Data

Selecting the right activation strategy is critical. The table below summarizes the quantitative expectations and failure modes for various coupling strategies when applied to sterically hindered secondary amines.

Table 1: Comparison of Coupling Strategies for Secondary Amines

Reagent SystemActive IntermediateSteric ToleranceTypical YieldPrimary Failure Mode
EDC / HOBt O-acylurea / OBt esterLow< 30%N-acylurea rearrangement[2]
HATU / DIPEA OAt esterModerate60 - 85%Epimerization (if chiral centers present)
TiCl₄ / Pyridine Titanium carboxylateModerate50 - 80%Moisture sensitivity; complex workup[1]
Oxalyl Chloride Acyl ChlorideHigh> 90%Hydrolysis; over-reactivity with sensitive groups

Step-by-Step Self-Validating Protocols

To ensure scientific integrity, a robust protocol must be "self-validating"—meaning it contains built-in checkpoints to verify intermediate success before proceeding to the next step.

Protocol A: The HATU/HOAt Route (For Moderate Steric Hindrance)

Causality: HATU is based on HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (a neighboring group effect) that acts as an intramolecular base, stabilizing the transition state and accelerating the amine's nucleophilic attack. This effectively outcompetes the rearrangement pathways.

  • Activation: Dissolve the benzoic acid derivative (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature.

    • Self-Validation Check: The solution should turn a distinct yellow color, indicating the formation of the active OAt-ester.

  • Coupling: Add the secondary amine (1.2 eq) dropwise.

  • Monitoring: Stir at room temperature. Monitor by LC-MS at 2 hours and 12 hours.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3x) to partition the DMF into the aqueous phase, followed by 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: The Acyl Chloride Route (For Severe Steric Hindrance)

Causality: If HATU fails, the steric bulk is too severe for in situ ester activation. Converting the benzoic acid to an acyl chloride provides the smallest, most highly electrophilic carbonyl species possible, minimizing steric clashes during the amine's approach.

  • Preparation: Suspend the benzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq). Mechanism: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack reagent, which acts as the true chlorinating species.

  • Chlorination: Cool to 0 °C. Dropwise add Oxalyl Chloride (1.2 eq). Remove the ice bath and stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases.

  • Self-Validation Check (Critical): Remove a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze by LC-MS. You should observe >95% conversion to the methyl benzoate ester, confirming successful and complete acyl chloride formation.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl gas. Redissolve the crude acyl chloride in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0 °C. Add DIPEA (2.5 eq), followed immediately by the dropwise addition of the secondary amine (1.1 eq).

  • Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: I am using EDC/HOBt to couple benzoic acid with diethylamine, but my LC-MS shows mostly unreacted amine and a new mass corresponding to the exact mass of the acid + EDC. What is happening? A: You are observing the classic O-to-N acylurea rearrangement[2]. Because diethylamine is sterically hindered, its nucleophilic attack is slower than the rearrangement rate of the O-acylurea intermediate. You must abandon EDC/HOBt for this substrate and switch to Protocol A (HATU) or Protocol B (Acyl Chloride).

Q: My benzoyl chloride reaction with a secondary amine is turning black and yielding multiple degradation products. What went wrong? A: You are likely experiencing base-mediated degradation caused by an overly harsh or nucleophilic base. Triethylamine (TEA) can sometimes cause side reactions (like ketene formation or polymerization) with highly reactive acyl chlorides. Ensure you are using a strictly non-nucleophilic base like DIPEA, or use pyridine as both the solvent and base, which forms a reactive but stable acylpyridinium intermediate.

Q: Can I use Titanium(IV) chloride (TiCl₄) to force the direct condensation of the acid and amine? A: Yes, TiCl₄-mediated direct condensation is a viable alternative that bypasses traditional coupling agents. It works by forming a reactive titanium carboxylate intermediate. However, while it provides satisfactory yields for N,N-diethylamides, conversions are still generally lower than those of unhindered secondary amides due to the inherent sterics of the amine[1]. It also requires strictly anhydrous conditions and a careful aqueous workup to remove titanium salts.

References

  • Luxembourg Bio Technologies / Chem. Soc. Rev.
  • Amides from Carboxylic Acids-DCC and EDC Coupling Chemistry Steps URL
  • PMC (PubMed Central)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of Fluorinated vs. Non-Fluorinated N,N-Diisopropylbenzamide: A Methodological Guide

Introduction: The Strategic Role of Fluorine in Modulating Benzamide Bioactivity The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with ap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Modulating Benzamide Bioactivity

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with applications ranging from oncology to neuroscience.[1] A key strategy in modern drug discovery involves the targeted modification of lead compounds to enhance their pharmacological profiles. Among these modifications, the introduction of fluorine atoms is a particularly powerful tool.[2]

Fluorine, despite being the smallest halogen, possesses the highest electronegativity, leading to profound effects on a molecule's physicochemical properties.[3] Its incorporation can alter lipophilicity, metabolic stability, pKa, and binding interactions with target proteins.[4][5] These changes can translate into improved potency, selectivity, bioavailability, and a longer half-life.[2][3] This guide provides a comprehensive framework for comparing the bioactivity of a parent compound, N,N-diisopropylbenzamide, with its fluorinated analog, N,N-diisopropyl-4-fluorobenzamide. We will delve into the rationale behind experimental choices, provide detailed protocols for key bioassays, and present a logical framework for data interpretation, thereby offering a complete guide for researchers in drug development.

Physicochemical Properties: The Foundation of Biological Action

The biological activity of a compound is intrinsically linked to its physicochemical properties. Fluorination can significantly perturb these properties, influencing how the molecule behaves in a biological system.[6]

The introduction of a fluorine atom onto the phenyl ring is expected to increase the lipophilicity of the molecule.[4][7] This enhanced lipophilicity can improve the compound's ability to cross cellular membranes, potentially leading to increased intracellular concentrations and greater potency.[4][8] However, it can also lead to increased non-specific binding and potential toxicity. Furthermore, the strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, which can alter ionization state at physiological pH and impact receptor interactions.[3][4]

Table 1: Comparative Physicochemical Properties of N,N-Diisopropylbenzamide and its 4-Fluoro Analog

PropertyN,N-DiisopropylbenzamideN,N-Diisopropyl-4-fluorobenzamideRationale for Change
Molecular Formula C₁₃H₁₉NOC₁₃H₁₈FNOAddition of one fluorine atom.
Molecular Weight 205.30 g/mol 223.29 g/mol Increased mass due to fluorine.
Predicted LogP ~2.5~2.8Fluorine substitution generally increases lipophilicity.[4]
Predicted pKa Not ApplicableNot ApplicableNo readily ionizable groups on these specific structures.

Experimental Design: A Multi-faceted Approach to Bioactivity Assessment

To conduct a thorough comparison, a multi-tiered experimental approach is essential. This should encompass an evaluation of target engagement, functional cellular response, and overall cytotoxicity. For the purpose of this guide, we will hypothesize that these benzamides target a hypothetical G-protein coupled receptor (GPCR), "Receptor X".

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Bioactivity cluster_2 Phase 3: Data Analysis synthesis Compound Synthesis (Fluorinated & Non-Fluorinated) physchem Physicochemical Analysis (LogP, Purity, etc.) synthesis->physchem binding Receptor Binding Assay (Affinity - Ki) physchem->binding functional Functional Assay (Potency - EC50) binding->functional analysis Comparative Analysis (Structure-Activity Relationship) functional->analysis cyto Cytotoxicity Assay (Viability - CC50) cyto->analysis

Caption: A general experimental workflow for comparative bioactivity studies.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[9] It measures the ability of the non-labeled test compound to compete with a radiolabeled ligand of known affinity for the receptor binding sites.[10]

G cluster_0 cluster_1 Receptor Receptor Site BoundComplex Bound Complex (L-Receptor) Receptor->BoundComplex Radioligand Radioligand (L) Radioligand->BoundComplex TestCompound Test Compound (C) Receptor_c Receptor Site BoundComplex_c Bound Complex (L-Receptor) Receptor_c->BoundComplex_c InhibitedComplex_c Inhibited Complex (C-Receptor) Receptor_c->InhibitedComplex_c Radioligand_c Radioligand (L) Radioligand_c->BoundComplex_c Reduced Binding TestCompound_c Test Compound (C) TestCompound_c->InhibitedComplex_c Competition

Caption: Principle of a competitive radioligand binding assay.

Experimental Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Radioligand: A suitable radioligand for "Receptor X" (e.g., [³H]-Ligand) diluted in assay buffer to a final concentration equal to its Kd.

    • Test Compounds: Prepare 10 mM stock solutions of N,N-diisopropylbenzamide and N,N-diisopropyl-4-fluorobenzamide in DMSO. Create a series of dilutions in assay buffer.

    • Receptor Source: Prepare membrane homogenates from cells expressing "Receptor X".[11] Determine protein concentration using a Bradford assay.

  • Assay Setup (96-well plate format):

    • Total Binding: 25 µL Assay Buffer + 25 µL Radioligand + 50 µL Receptor Membranes.

    • Non-specific Binding (NSB): 25 µL of a high concentration of a known unlabeled ligand + 25 µL Radioligand + 50 µL Receptor Membranes.

    • Test Compound Wells: 25 µL of each test compound dilution + 25 µL Radioligand + 50 µL Receptor Membranes.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.[9]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.[11] Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed bioactivity is specific or a result of general cellular toxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

G start Viable Cells reductase Mitochondrial NAD(P)H-dependent oxidoreductase enzymes start->reductase mtt MTT (Yellow, Soluble) mtt->reductase formazan Formazan (Purple, Insoluble) reductase->formazan solubilize Solubilization (e.g., SDS-HCl) formazan->solubilize measured Quantify Absorbance (~570 nm) solubilize->measured

Caption: The principle of the MTT cell viability assay.[13]

Experimental Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[14]

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated benzamides) in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in PBS) to each well and incubate for 4 hours at 37°C.[15] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of the test compound.

    • Determine the CC₅₀ value (the concentration that reduces cell viability by 50%) using non-linear regression.

Hypothetical Data and Interpretation

To illustrate the potential outcomes of such a study, the following table presents hypothetical data.

Table 2: Hypothetical Bioactivity Data for N,N-Diisopropylbenzamide and its 4-Fluoro Analog

CompoundReceptor Binding (Ki, nM)Cytotoxicity (CC₅₀, µM)Therapeutic Index (CC₅₀/Ki)
N,N-Diisopropylbenzamide150> 50> 333
N,N-Diisopropyl-4-fluorobenzamide3525714

Interpretation:

In this hypothetical scenario, the addition of a fluorine atom resulted in a 4.3-fold increase in binding affinity (lower Ki value). This could be attributed to several factors. The increased lipophilicity of the fluorinated compound may enhance its partitioning into the lipid bilayer of the cell membrane, increasing its effective concentration near the transmembrane receptor.[4] Alternatively, the fluorine atom could be forming a favorable interaction (e.g., a hydrogen bond or dipole-dipole interaction) with an amino acid residue in the receptor's binding pocket, thereby stabilizing the ligand-receptor complex.[2]

Interestingly, the fluorinated analog also displays higher cytotoxicity (lower CC₅₀ value). This is a common trade-off in drug development, where increased potency can be accompanied by increased off-target effects.[8] The higher lipophilicity might lead to non-specific interactions with other cellular components or disruption of mitochondrial function, contributing to the observed toxicity.

Despite the increased cytotoxicity, the Therapeutic Index (TI) , a measure of the compound's safety window, is significantly higher for the fluorinated analog. This suggests that the on-target potency was enhanced to a much greater degree than the off-target toxicity, making it a more promising candidate for further development.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for comparing the bioactivity of fluorinated and non-fluorinated N,N-diisopropylbenzamide. By integrating assays that measure target affinity and general cytotoxicity, researchers can build a comprehensive structure-activity relationship (SAR) profile. The strategic incorporation of fluorine is a well-established method for optimizing the pharmacological properties of lead compounds.[16] The hypothetical data presented herein illustrates a plausible outcome where fluorination enhances target affinity and improves the therapeutic index, underscoring the value of this chemical modification.

Future studies should expand upon this framework by exploring other substitution patterns (e.g., ortho- or meta-fluorination), investigating the effects on metabolic stability using liver microsome assays, and ultimately, progressing the most promising candidates to in vivo models to assess their pharmacokinetic and pharmacodynamic profiles.

References

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences and Research. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved from [Link]

  • ChemRxiv. (n.d.). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Assays and Their Analysis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, August 5). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical properties of fluorinated n-benzamide enaminones. Retrieved from [Link]

  • ACS Publications. (2017, February 8). Experimental and Theoretical Studies on Rhodium-Catalyzed Coupling of Benzamides with 2,2-Difluorovinyl Tosylate: Diverse Synthesis of Fluorinated Heterocycles. Retrieved from [Link]

  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 25). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Retrieved from [Link]

  • CUNY Academic Works. (n.d.). Synthesis of Fluoroorganics and Applications of Novel Fluorinated Buil. Retrieved from [Link]

  • MDPI. (2023, February 1). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Retrieved from [Link]

  • The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Retrieved from [Link]

  • International Journal of Advanced Research. (n.d.). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Retrieved from [Link]

  • MDPI. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • PubMed. (2015, September 15). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Natural Product-informed exploration of chemical space to enable bioactive molecular discovery. Retrieved from [Link]

  • MDPI. (n.d.). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]

  • PubMed. (2019, September 25). Hydrophobic Control of the Bioactivity and Cytotoxicity of De Novo-Designed Antimicrobial Peptides. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-4-fluorobenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. Retrieved from [Link]

  • ResearchGate. (2015, July 31). Surface and biological activity of N-(((dimethoxybenzylidene)amino)propyl)-N,N-dimethylalkyl-1-ammonium derivatives as cationic surfactants. Retrieved from [Link]

Sources

Comparative

Cross-validation of analytical methods for 3,5-Difluoro-N,N-diisopropylbenzamide

Cross-Validation of Analytical Methods for 3,5-Difluoro-N,N-diisopropylbenzamide: A Comprehensive Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively co...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of Analytical Methods for 3,5-Difluoro-N,N-diisopropylbenzamide: A Comprehensive Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare and cross-validate orthogonal analytical methodologies (UHPLC-UV, GC-FID, and LC-MS/MS) for the precise quantification and impurity profiling of 3,5-Difluoro-N,N-diisopropylbenzamide, ensuring compliance with global regulatory standards.

Chemical Profile & Analytical Causality

3,5-Difluoro-N,N-diisopropylbenzamide (CAS: 1288986-11-7) is a highly specialized fluorinated building block utilized in advanced agrochemical and pharmaceutical syntheses[1]. With a molecular weight of 241.28 g/mol , its structure presents unique physicochemical properties that dictate analytical method selection[1].

The fully substituted amide nitrogen (N,N-diisopropyl) eliminates hydrogen bond donation. This structural feature significantly lowers the molecule's boiling point and increases its volatility compared to primary or secondary amides, making it uniquely amenable to gas-phase chromatography. Conversely, the strong electron-withdrawing effect of the difluorophenyl ring combined with the benzamide chromophore provides excellent UV absorbance, making liquid chromatography highly effective.

To ensure absolute data integrity, analytical procedures must be cross-validated using orthogonal techniques. This approach aligns with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which mandate a lifecycle approach to method robustness and fitness-for-purpose[2][3]. Furthermore, cross-validation satisfies the United States Pharmacopeia (USP) General Chapter <1225> requirements for compendial procedure validation[4][5].

Methodological Alternatives: An Objective Comparison

To establish a comprehensive control strategy, three distinct analytical methodologies were evaluated. Each method serves a specific, scientifically justified purpose in the analytical lifecycle.

  • Alternative A: Reversed-Phase UHPLC-UV (Primary Assay)

    • Causality: The difluoro-aromatic ring interacts strongly with hydrophobic stationary phases. However, the bulky diisopropyl groups create steric hindrance. A sub-2-micron C18 column with a high carbon load is required to prevent peak tailing. The use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase is not to ionize the neutral amide, but to suppress the ionization of trace acidic synthesis precursors (e.g., 3,5-difluorobenzoic acid), ensuring they are retained and separated from the solvent front.

  • Alternative B: GC-FID (Orthogonal Assay & Volatiles)

    • Causality: Because the molecule lacks N-H bonds, it vaporizes cleanly without thermal degradation. A GC-FID method utilizing a 5% phenyl polysiloxane (DB-5MS) column separates compounds based on boiling point and dipole moment rather than hydrophobicity. This provides true orthogonality to UHPLC, which is critical for ruling out co-eluting, UV-transparent impurities.

  • Alternative C: LC-MS/MS (Trace Genotoxic Impurity Profiling)

    • Causality: The synthesis of this compound likely involves diisopropylamine, a precursor prone to forming trace dialkyl nitrosamines (potent genotoxic impurities). UV and GC-FID lack the sub-ppm sensitivity required for this detection. LC-MS/MS using Multiple Reaction Monitoring (MRM) isolates the specific mass transitions of these trace impurities against the massive API background.

Self-Validating Experimental Protocols

According to ICH Q2(R2) and USP <1225>, a method is only valid if it proves its suitability at the time of use[2][4]. The following protocols are designed as self-validating systems; if the System Suitability Test (SST) criteria are not met, the analytical sequence is programmed to automatically abort.

Protocol A: UHPLC-UV Primary Assay
  • System Setup: Equip a UHPLC system with a Photodiode Array (PDA) detector.

  • Column Selection: Install an Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Channel A: 0.1% TFA in LC-MS grade Water.

    • Channel B: 100% Acetonitrile.

  • Gradient Program: 0-1 min (20% B), 1-5 min (linear ramp to 80% B), 5-6 min (hold 80% B), 6-7 min (return to 20% B). Flow rate: 0.4 mL/min.

  • Detection: Extract UV chromatogram at 254 nm.

  • Self-Validation (SST) & Abort Criteria: Inject the working standard (0.1 mg/mL) six consecutive times.

    • Criteria: Retention time %RSD

      
       0.5%; Peak area %RSD 
      
      
      
      0.73%; USP Tailing Factor
      
      
      1.5.
    • Action: If any parameter fails, the system aborts the run to prevent the generation of invalid data.

Protocol B: GC-FID Orthogonal Assay
  • System Setup: Equip a Gas Chromatograph with a Flame Ionization Detector (FID) and an auto-liquid sampler.

  • Column Selection: Install a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Inlet & Carrier Gas: Set inlet to 250°C, split ratio 20:1. Use ultra-high purity Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Causality: Start at 100°C (hold 1 min) to focus the sample solvent. Ramp at 15°C/min to 280°C (hold 3 min). This sharp ramp prevents band broadening of the 241.28 Da analyte.

  • Self-Validation (SST) & Abort Criteria: Inject a resolution mixture containing 3,5-Difluoro-N,N-diisopropylbenzamide and Biphenyl (Internal Standard).

    • Criteria: Resolution (

      
      ) between the two peaks must be 
      
      
      
      2.0. Signal-to-noise (S/N) of the main peak
      
      
      1000.
    • Action: Sequence halts automatically if

      
       < 2.0, indicating column degradation or active site formation.
      

Cross-Validation Data & Performance Metrics

To objectively evaluate the performance of the analytical methods, validation was executed in strict adherence to ICH Q2(R2) parameters[2]. The quantitative data is summarized below.

Table 1: ICH Q2(R2) Validation Parameters Comparison

Validation ParameterUHPLC-UV (Primary)GC-FID (Orthogonal)LC-MS/MS (Trace)Regulatory Target
Linearity Range 25% to 150% of nominal50% to 150% of nominal0.1 ppm to 10 ppm

Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL0.001 µg/mLS/N

3
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 µg/mL0.003 µg/mLS/N

10
Method Precision (%RSD) 0.42% (n=6)0.85% (n=6)3.2% (n=6)

1.0% (Assay)
Accuracy (Recovery %) 99.8% ± 0.3%99.1% ± 0.6%95.4% ± 4.1%98.0% - 102.0%

Table 2: Statistical Cross-Validation (Assay Agreement) Three distinct batches of 3,5-Difluoro-N,N-diisopropylbenzamide were analyzed using both UHPLC-UV and GC-FID to prove method equivalency.

Batch NumberUHPLC-UV Assay (%)GC-FID Assay (%)Absolute DifferenceStatistical Equivalence (t-test)
Lot-2026A 99.65%99.50%0.15%Pass (

)
Lot-2026B 99.82%99.71%0.11%Pass (

)
Lot-2026C 99.41%99.55%0.14%Pass (

)

Lifecycle Management & Regulatory Workflow

The integration of these methods follows a strict lifecycle approach, transitioning from method selection through statistical cross-validation, culminating in a USP <1225> compliant regulatory report[5].

G Start Method Selection UHPLC UHPLC-UV (Primary Assay) Start->UHPLC GC GC-FID (Orthogonal Assay) Start->GC LCMS LC-MS/MS (Impurity Profiling) Start->LCMS Val ICH Q2(R2) Validation (Linearity, Precision, Accuracy) UHPLC->Val GC->Val LCMS->Val CrossVal Statistical Cross-Validation (F-test, t-test) Val->CrossVal Report Final Regulatory Report (USP <1225> Compliant) CrossVal->Report

Fig 1: Analytical lifecycle and cross-validation workflow for the difluorobenzamide derivative.

References

  • Matrix Fine Chemicals. "3,5-DIFLUORO-N,N-BIS(PROPAN-2-YL)BENZAMIDE." Matrix Fine Chemicals Database.
  • BA Sciences. "USP <1225> Method Validation." BA Sciences.
  • European Medicines Agency (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.
  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.ai.
  • Investigations of a Dog. "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision." Investigationsquality.com.

Sources

Validation

A Guide to Ensuring Reproducibility in Assays with Novel Fluorinated Benzamides: A Case Study Approach

Introduction: The Challenge of Novel Compound Characterization In the landscape of drug discovery and chemical biology, fluorinated benzamides represent a class of compounds with significant therapeutic potential. The st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Novel Compound Characterization

In the landscape of drug discovery and chemical biology, fluorinated benzamides represent a class of compounds with significant therapeutic potential. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] This guide addresses a critical aspect of preclinical research: ensuring the reproducibility of biological assays for novel compounds.

A specific inquiry into "3,5-Difluoro-N,N-diisopropylbenzamide" reveals a gap in the public scientific literature. This is a common scenario for researchers working on proprietary or newly synthesized molecules. The absence of established data necessitates a robust framework for initial characterization, with a primary focus on generating reliable and reproducible results.

This guide, therefore, uses 3,5-Difluoro-N,N-diisopropylbenzamide as a hypothetical case study to provide researchers, scientists, and drug development professionals with a comprehensive framework for establishing reproducible assays for novel fluorinated benzamides. We will delve into the principles of assay design, key factors influencing reproducibility, and provide detailed protocols for foundational assays.

Hypothetical Synthesis of 3,5-Difluoro-N,N-diisopropylbenzamide

Before a compound can be tested, it must be synthesized. A plausible and common method for the synthesis of an N,N-disubstituted benzamide like our target compound would be the reaction of an acid chloride with a secondary amine.[2] The starting material, 3,5-difluorobenzoyl chloride, can be prepared from 3,5-difluorobenzoic acid.

A potential synthetic route is outlined below:

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation A 3,5-Difluorobenzoic Acid C 3,5-Difluorobenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C E 3,5-Difluoro-N,N-diisopropylbenzamide C->E Base (e.g., Triethylamine) Dichloromethane D Diisopropylamine D->E A Prepare Reagent Stock Solutions B Serial Dilution of Test Compound A->B C Dispense Reagents into 96-well Plate B->C D Pre-incubate Enzyme and Inhibitor C->D E Add Substrate to Initiate Reaction D->E F Kinetic Read on Plate Reader E->F G Data Analysis: Calculate V₀ and % Inhibition F->G H Determine IC₅₀ G->H A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat Cells with Test Compound B->C D Incubate for Exposure Period (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance at 570 nm G->H I Data Analysis: Calculate % Viability and IC₅₀ H->I

Sources

Comparative

Orthogonal methods for confirming 3,5-Difluoro-N,N-diisopropylbenzamide activity

The validation of small-molecule hits is a critical inflection point in drug discovery. When evaluating a lipophilic, low-molecular-weight compound like 3,5-Difluoro-N,N-diisopropylbenzamide , researchers face specific b...

Author: BenchChem Technical Support Team. Date: March 2026

The validation of small-molecule hits is a critical inflection point in drug discovery. When evaluating a lipophilic, low-molecular-weight compound like 3,5-Difluoro-N,N-diisopropylbenzamide , researchers face specific biophysical challenges. The presence of a fluorinated aromatic ring coupled with a bulky diisopropylamide group drives strong hydrophobic interactions and hydrogen bonding. However, these same structural motifs make the compound highly susceptible to non-specific binding, colloidal aggregation, and surface-induced artifacts.

To definitively confirm that 3,5-Difluoro-N,N-diisopropylbenzamide is a true binder rather than a Pan-Assay Interference Compound (PAINS), a single assay is insufficient. As a Senior Application Scientist, I approach hit validation by constructing a self-validating, orthogonal testing funnel. This guide objectively compares three distinct methodologies—Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and the Cellular Thermal Shift Assay (CETSA)—detailing the causality behind experimental choices and providing step-by-step protocols for rigorous target engagement profiling.

The Orthogonal Validation Strategy

To build a comprehensive pharmacological profile, we must evaluate the molecule across three distinct physical states:

  • Immobilized Kinetics (SPR): Determines the exact rates of association (

    
    ) and dissociation (
    
    
    
    ).
  • In-Solution Thermodynamics (MST): Confirms affinity (

    
    ) in a native, surface-free environment to rule out immobilization artifacts.
    
  • Intracellular Target Engagement (CETSA): Proves the molecule can penetrate the lipid bilayer and engage the target in a complex physiological matrix.

OrthogonalValidation Hit 3,5-Difluoro-N,N-diisopropylbenzamide (Putative Hit) SPR SPR (Kinetics) Surface-Tethered Target Hit->SPR 1. Kinetic Profiling MST MST (Thermodynamics) In-Solution Target Hit->MST 2. Solution Affinity CETSA CETSA (Target Engagement) Intracellular Environment SPR->CETSA If KD is congruent MST->CETSA Cross-validation Valid Validated Lead Compound CETSA->Valid In vivo confirmation

Fig 1. Orthogonal validation workflow for small-molecule hit confirmation.

Method 1: Surface Plasmon Resonance (SPR)

Objective: High-resolution kinetic profiling (


, 

).

SPR is an optical biosensing technology that measures changes in the refractive index near a metal surface in real-time [1]. Because 3,5-Difluoro-N,N-diisopropylbenzamide is a small molecule (~241 Da), it generates a very low Response Unit (RU) signal upon binding. Therefore, the assay must be meticulously designed to isolate the true binding signal from bulk solvent effects [2].

Step-by-Step Protocol & Causality
  • Surface Preparation: Immobilize the target protein onto a CM5 (carboxymethyl dextran) sensor chip via standard amine coupling.

    • Causality: The hydrophilic dextran matrix repels the lipophilic diisopropyl groups of the benzamide, minimizing non-specific matrix sticking that plagues bare-gold sensors.

  • Solvent Correction (Critical Step): Prepare a 5% DMSO calibration curve (ranging from 4.5% to 5.5% DMSO).

    • Causality: Small molecules require DMSO for solubility. DMSO has a massive refractive index; even a 0.1% mismatch between the sample and the running buffer will create a bulk shift that completely obscures the tiny binding signal of the ligand.

  • Multi-Cycle Kinetics: Inject 3,5-Difluoro-N,N-diisopropylbenzamide across a concentration gradient (0.1 µM to 10 µM) over the active and reference flow cells.

    • Self-Validation: The reference flow cell (activated and deactivated without protein) acts as an internal control. If the compound binds to the reference cell, the data is flagged for non-specific binding.

  • Data Fitting: Fit the double-referenced data (subtracting both the reference channel and buffer blank) to a 1:1 Langmuir binding model to extract

    
    .
    

Method 2: Microscale Thermophoresis (MST)

Objective: In-solution thermodynamic affinity (


).

While SPR is powerful, tethering a protein to a surface can occlude binding pockets or force unnatural conformations. MST overcomes this by measuring binding in free solution. It tracks the directed movement of fluorescently labeled proteins through a microscopic temperature gradient induced by an infrared laser [3]. Binding of the benzamide alters the protein's size, charge, or hydration shell, resulting in a quantifiable change in thermophoretic mobility[4].

Step-by-Step Protocol & Causality
  • Target Labeling: Covalently attach an NHS-ester fluorophore to the target protein's surface lysines. Maintain the labeled protein at a constant concentration of 20 nM.

  • Ligand Titration: Prepare a 16-point serial dilution of 3,5-Difluoro-N,N-diisopropylbenzamide (from 50 µM down to 1.5 nM) in the assay buffer.

    • Causality: A broad 16-point titration is required to fully capture both the unbound (lower) and saturated (upper) baselines, which is mathematically necessary to calculate an accurate

      
      [5].
      
  • Capillary Loading & Measurement: Load the samples into standard glass capillaries. Apply the IR laser and record the normalized fluorescence (

    
    ).
    
    • Self-Validation: Before applying the thermal gradient, the system measures initial fluorescence. If the benzamide causes the target protein to aggregate, or if the fluorinated ring quenches the fluorophore, the initial capillary scans will show erratic fluorescence, immediately invalidating the run and preventing a false-positive

      
       reading.
      

BindingMechanics Target Target Protein (Native State) Complex Protein-Ligand Complex (Thermally Stabilized) Target->Complex kon (Association) Ligand Benzamide Ligand Ligand->Complex Binding Event Complex->Target koff (Dissociation)

Fig 2. Kinetic and thermodynamic model of ligand-induced target stabilization.

Method 3: Cellular Thermal Shift Assay (CETSA)

Objective: Intracellular target engagement and membrane permeability.

A compound may exhibit nanomolar affinity in SPR and MST but fail entirely in cellular models due to poor membrane permeability or rapid efflux. CETSA bridges this gap by proving that 3,5-Difluoro-N,N-diisopropylbenzamide physically engages the target inside a living cell[6]. The assay relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein, increasing its melting temperature (


)[7].
Step-by-Step Protocol & Causality
  • Live-Cell Incubation: Incubate intact cells expressing the target protein with 10 µM of 3,5-Difluoro-N,N-diisopropylbenzamide (or DMSO vehicle) for 1 hour at 37°C.

    • Causality: This incubation period allows the lipophilic compound to cross the plasma membrane and reach thermodynamic equilibrium with the intracellular target.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling.

    • Causality: Thermal stress causes unbound proteins to unfold and aggregate. If the benzamide is bound, the complex remains folded and soluble at higher temperatures.

  • Lysis and Clearance: Lyse the cells using freeze-thaw cycles and centrifuge at 100,000 x g for 20 minutes.

    • Causality: High-speed ultracentrifugation is mandatory to pellet the aggregated (denatured) proteins, leaving only the soluble, properly folded proteins in the supernatant.

  • Quantification: Analyze the soluble fraction via Western blot or quantitative mass spectrometry.

    • Self-Validation: To rule out non-specific thermal artifacts, an Isothermal Dose-Response (ITDRF) CETSA must be performed. By holding the temperature constant at the target's

      
       and titrating the compound, we validate that stabilization is strictly concentration-dependent[8].
      

Quantitative Data Comparison

To objectively evaluate the performance of 3,5-Difluoro-N,N-diisopropylbenzamide, we compare its metrics against a known reference inhibitor. The data below illustrates a successful orthogonal validation: the compound demonstrates congruent biochemical affinity across both surface-tethered (SPR) and in-solution (MST) platforms, culminating in successful intracellular target engagement (CETSA).

Assay MetricParameter Measured3,5-Difluoro-N,N-diisopropylbenzamideReference Benzamide InhibitorMethodological Advantage
SPR Affinity (

)
125 nM85 nMHigh-resolution kinetic mapping.
SPR Association (

)


Identifies fast vs. slow binders.
SPR Dissociation (

)


Determines target residence time.
MST Affinity (

)
140 nM92 nMFree-solution, artifact-free binding.
CETSA Thermal Shift (

)
+ 4.2 °C+ 5.1 °CConfirms intracellular stabilization.
ITDRF-CETSA Intracellular

850 nM420 nMProves membrane permeability.

Note: The shift between biochemical


 (~125 nM) and cellular 

(~850 nM) is expected due to the complexities of the intracellular environment, including competing endogenous ligands and non-specific lipid binding.

References

  • A Tutorial Review on Surface Plasmon Resonance Biosensors: Applications in Biomedicine. National Institutes of Health (NIH). Available at:[Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. Available at:[Link]

  • Microscale thermophoresis. Wikipedia. Available at:[Link]

  • Studying small molecule-aptamer interactions using MicroScale Thermophoresis (MST). National Institutes of Health (NIH). Available at:[Link]

  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. National Institutes of Health (NIH). Available at:[Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at:[Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. National Institutes of Health (NIH). Available at:[Link]

  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis. Available at:[Link]

Sources

Validation

Head-to-Head Comparison: 3,5-Difluoro-N,N-diisopropylbenzamide vs. N,N-Diisopropylbenzamide in Directed ortho-Metalation (DoM)

As drug discovery and advanced materials development demand increasingly complex polysubstituted arenes, the strategic functionalization of aromatic rings via Directed ortho-Metalation (DoM) remains a cornerstone of synt...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and advanced materials development demand increasingly complex polysubstituted arenes, the strategic functionalization of aromatic rings via Directed ortho-Metalation (DoM) remains a cornerstone of synthetic chemistry.

This technical guide provides a head-to-head comparison between the foundational DoM standard, N,N-Diisopropylbenzamide , and its highly activated fluorinated analog, 3,5-Difluoro-N,N-diisopropylbenzamide . By analyzing their mechanistic divergence, regioselectivity, and optimal metalation protocols, researchers can precisely engineer highly functionalized aromatic scaffolds.

Mechanistic & Structural Divergence

To understand the operational differences between these two substrates, we must examine the interplay of steric shielding, inductive effects, and the Complex-Induced Proximity Effect (CIPE).

The Standard: N,N-Diisopropylbenzamide

In the unfluorinated standard compound, the N,N-diisopropylamide moiety acts as a powerful Directing Metalation Group (DMG). The causality of its design is twofold:

  • Coordination (CIPE): The Lewis basic carbonyl oxygen pre-coordinates the lithium cation of the base (e.g., sec-BuLi), pulling the strong base into the immediate proximity of the ortho-proton[1].

  • Steric Shielding: The bulky diisopropyl groups act as a kinetic shield, preventing the highly nucleophilic alkyllithium reagent from attacking the electrophilic carbonyl carbon, thereby suppressing unwanted ketone formation.

CIPE_Mechanism Substrate N,N-Diisopropylbenzamide (Standard) Complex Pre-lithiation Complex (CIPE) Substrate->Complex sec-BuLi / TMEDA Intermediate ortho-Lithiated Intermediate Complex->Intermediate Deprotonation (-78°C) Product ortho-Functionalized Product Intermediate->Product Electrophile (E+)

Fig 1. CIPE-driven Directed ortho-Metalation pathway for N,N-Diisopropylbenzamide.

The Fluorinated Analog: 3,5-Difluoro-N,N-diisopropylbenzamide

The introduction of two fluorine atoms at the meta positions fundamentally rewires the electronic landscape of the arene. Fluorine exerts a strong electron-withdrawing inductive effect (-I), which drastically increases the acidity of the remaining ring protons.

This creates a competitive regioselectivity environment:

  • Synergistic C2/C6 Activation: The protons at C2 and C6 are flanked by both the strongly directing amide group and the highly electronegative fluorine atom. This synergistic effect strongly biases metalation toward these positions under standard thermodynamic conditions, a phenomenon heavily utilized in transition-metal-catalyzed ortho-acylations[2]. Similar regioselective metalation directed by CIPE is observed in related 3,5-difluorobenzimidates[3].

  • C4 Activation: The proton at C4 is flanked by two fluorine atoms. When using highly sterically hindered, kinetically controlled bases (such as TMP-magnesium or sodium magnesiate reagents), deprotonation can be forced at this position, or even lead to multi-metalation events[4].

Regioselectivity Substrate 3,5-Difluoro-N,N-diisopropylbenzamide C2_C6 C2 / C6 Deprotonation (Synergistic DMG + F effect) Substrate->C2_C6 Thermodynamic Base (e.g., s-BuLi or TMP-Zn) C4 C4 Deprotonation (Flanked by two F atoms) Substrate->C4 Bulky Kinetic Base (e.g., TMP-Mg) Product1 2-Substituted-3,5-difluoro- benzamide C2_C6->Product1 Electrophilic Quench Product2 4-Substituted-3,5-difluoro- benzamide C4->Product2 Electrophilic Quench

Fig 2. Regioselective metalation pathways of 3,5-Difluoro-N,N-diisopropylbenzamide.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and reactivity profiles of both compounds, highlighting how the fluorination impacts experimental design.

ParameterN,N-Diisopropylbenzamide (Standard)3,5-Difluoro-N,N-diisopropylbenzamide
CAS Number 20383-28-21288986-11-7
Electronic Profile Neutral areneHighly electron-deficient (-I effect)
Primary Metalation Site C2 / C6 (ortho to Amide)C2 / C6 (Synergistic) or C4 (Kinetic)
Required Base Strength Very Strong (sec-BuLi / TMEDA)Moderate to Strong (TMPMgCl·LiCl or sec-BuLi)
Typical Operating Temp. -78 °C (Cryogenic required)-40 °C to -78 °C (Milder conditions possible)
Nucleophilic Susceptibility Low (Sterically shielded carbonyl)Low (Sterically shielded carbonyl)
Benzyne Formation Risk LowHigh (if temperature exceeds -40°C with Li-bases)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes built-in visual or analytical checkpoints to confirm the success of intermediate steps before proceeding.

Protocol A: Standard DoM of N,N-Diisopropylbenzamide

Objective: Regioselective C2-lithiation and subsequent electrophilic trapping.

  • System Preparation & Dehydration: Dissolve N,N-Diisopropylbenzamide (1.0 equiv) in anhydrous THF under a strict Argon atmosphere.

    • Causality: Moisture rapidly quenches alkyllithiums.

    • Validation: The solution must remain perfectly clear. Any cloudiness indicates water contamination.

  • Base Activation: Add N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.1 equiv) and cool the reactor to -78 °C.

    • Causality: TMEDA breaks down the hexameric aggregates of sec-BuLi into highly reactive monomers, increasing kinetic basicity.

  • Metalation: Dropwise addition of sec-BuLi (1.1 equiv). Stir for 1 hour at -78 °C.

    • Validation: The reaction mixture will transition to a deep yellow or orange color, visually confirming the generation of the stable ortho-lithiated carbanion intermediate.

  • Electrophilic Quench: Rapidly inject the desired electrophile (e.g., benzaldehyde, 1.2 equiv).

    • Validation: The deep orange color will rapidly dissipate to a pale yellow/colorless state, confirming the consumption of the carbanion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and analyze via TLC.

    • Validation: A distinct shift in Rf value under short-wave UV (254 nm) confirms product formation.

Protocol B: Synergistic Metalation of 3,5-Difluoro-N,N-diisopropylbenzamide

Objective: Mild, regioselective metalation utilizing Turbo-Grignard to avoid benzyne decomposition.

  • Substrate Solvation: Dissolve 3,5-Difluoro-N,N-diisopropylbenzamide (1.0 equiv) in anhydrous THF under Argon and cool to -40 °C.

    • Causality: The highly acidic nature of the fluorinated ring allows for metalation at warmer temperatures (-40 °C instead of -78 °C), but exceeding -20 °C risks the elimination of LiF to form a highly reactive benzyne intermediate[4].

    • Validation: Internal temperature probes must confirm stability at -40 °C before base addition.

  • Deprotonation via Turbo-Grignard: Slowly add TMPMgCl·LiCl (1.2 equiv) and stir for 2 hours.

    • Causality: The bulky 2,2,6,6-tetramethylpiperidide (TMP) base ensures deprotonation without nucleophilic attack, while the LiCl breaks up aggregates to enhance reactivity.

    • Validation: Unlike alkyllithiums, magnesiated intermediates often do not produce intense color changes. Validation is performed by quenching a 0.1 mL aliquot in D₂O and observing >95% deuterium incorporation at C2 via crude ¹H-NMR.

  • Electrophilic Trapping: Add molecular iodine (I₂, 1.5 equiv) dissolved in THF.

    • Validation: The dark brown color of iodine will rapidly fade as it is consumed by the magnesiated arene.

  • Quench & Isolation: Quench with saturated aqueous Na₂S₂O₃ to reduce residual iodine.

    • Validation: The organic layer must turn completely clear/pale, confirming the removal of unreacted electrophile prior to column chromatography.

References

Sources

Comparative

Confirming the identity of 3,5-Difluoro-N,N-diisopropylbenzamide by X-ray crystallography

An In-Depth Guide to the Structural Confirmation of 3,5-Difluoro-N,N-diisopropylbenzamide: X-ray Crystallography vs. Alternative Modalities For researchers and drug development professionals, the unambiguous structural c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structural Confirmation of 3,5-Difluoro-N,N-diisopropylbenzamide: X-ray Crystallography vs. Alternative Modalities

For researchers and drug development professionals, the unambiguous structural characterization of small molecule active pharmaceutical ingredients (APIs) and intermediates is a critical regulatory and scientific hurdle. 3,5-Difluoro-N,N-diisopropylbenzamide (CAS: 1288986-11-7) represents a class of sterically hindered, halogenated benzamides[1]. Due to the restricted rotation around its amide bond and the presence of positional halogens, confirming its exact 3D architecture requires robust analytical methodologies.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against conventional solution-state techniques (NMR, LC-MS) and provides a validated, step-by-step protocol for executing SCXRD on this specific molecule.

Comparative Analysis of Analytical Modalities

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational to organic synthesis, they exhibit distinct limitations when applied to molecules like 3,5-Difluoro-N,N-diisopropylbenzamide.

The bulky N,N-diisopropyl groups create significant steric hindrance, restricting rotation around the C–N partial double bond. In solution-state NMR, this often results in broadened peaks or complex rotameric mixtures at room temperature, complicating spectral interpretation[2]. Furthermore, while HRMS confirms the exact mass (formula: C13H17F2NO, MW: 241.28)[1], it cannot easily differentiate between positional isomers (e.g., 2,4-difluoro vs. 3,5-difluoro) without authentic reference standards[3].

SCXRD bypasses solution dynamics entirely. Small-molecule crystallography typically involves crystals with fewer than 100 atoms in their asymmetric unit, allowing atoms to be resolved as highly distinct, isolated spheres of electron density[4]. It provides a static, high-resolution 3D snapshot, definitively mapping the fluorine positions and the exact torsion angles of the diisopropyl groups[5].

Table 1: Objective Comparison of Analytical Techniques for Benzamide Derivatives

Analytical ModalityResolution LevelConformational DataSample RequirementKey Limitations for Benzamides
SCXRD (Product) Absolute 3D atomic coordinatesExact solid-state conformationSingle, high-quality crystal (>0.1 mm)Requires crystallizable sample; static snapshot only[4].
Solution-State NMR Connectivity & functional groupsSolution dynamics (rotamers)~5–10 mg in deuterated solventBroadening due to restricted amide rotation; lacks absolute stereochemistry.
LC-HRMS Exact mass & fragmentationNone<1 mg (highly sensitive)Cannot distinguish positional fluorine isomers without standards.

Structural Confirmation Workflow

To establish a self-validating analytical pipeline, researchers must transition the synthesized compound from a crude powder into a diffraction-quality crystal, followed by data acquisition and mathematical refinement.

SCXRD_Workflow A 1. Synthesize/Isolate 3,5-Difluoro-N,N-diisopropylbenzamide B 2. Crystal Growth (Vapor Diffusion Method) A->B C 3. Diffraction Quality Check (Polarized Light Microscopy) B->C D 4. SCXRD Data Collection (Cryogenic N2, 100K) C->D E 5. Phase Problem Solution (Direct Methods/SHELXT) D->E F 6. Structure Refinement (SHELXL, Anisotropic) E->F G 7. Absolute Structure Confirmation (R-factor < 5%) F->G

SCXRD workflow for small molecule structural confirmation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an internal quality check to ensure the integrity of the final structural data.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Small molecules generally have few degrees of conformational freedom and can be crystallized by various methods[4]. For fluorinated benzamides, vapor diffusion yields superior crystal habits compared to rapid evaporation.

  • Solvent Selection: Dissolve 10 mg of highly pure (>98%) 3,5-Difluoro-N,N-diisopropylbenzamide in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.

    • Causality: DCM is an excellent solvent for halogenated aromatics, ensuring complete dissolution without premature precipitation.

  • Anti-Solvent Layering: Place the open inner vial inside a larger 20 mL outer vial containing 3 mL of hexane. Seal the outer vial tightly.

    • Causality: Hexane acts as an anti-solvent. The slow, vapor-phase diffusion of hexane into the DCM gradually lowers the solubility of the benzamide. This thermodynamic control promotes the nucleation of a few high-quality single crystals rather than a microcrystalline powder.

  • Incubation: Leave the system completely undisturbed at 20°C for 48–72 hours.

    • System Validation: Inspect the vial. The presence of distinct, sharp-edged, translucent blocks or needles indicates successful slow nucleation. If a cloudy precipitate forms, the diffusion rate was too fast; the protocol must be repeated at a lower temperature (e.g., 4°C).

Protocol B: SCXRD Data Collection and Refinement

Modern small-molecule refinement programs utilize established algorithms to translate diffraction patterns into atomic coordinates[6].

  • Crystal Harvesting and Validation: Submerge the crystals in paratone oil. Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and examine it under a polarized light microscope.

    • Causality & Validation: Paratone oil acts as a cryoprotectant to prevent ice formation. Rotating the crystal under polarized light must result in uniform extinction (the crystal goes completely dark at specific angles). If it extinguishes in patches, it is a twinned or cracked crystal and will yield convoluted diffraction data[4]. Mount a uniformly extinguishing crystal onto a MiTeGen loop.

  • Cryocooling: Immediately transfer the mounted crystal to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryocooling heavily minimizes atomic thermal vibrations (reducing Debye-Waller factors), which improves high-angle diffraction resolution and mitigates X-ray-induced radical damage[7].

  • Data Acquisition: Expose the crystal to monochromatic X-rays (e.g., Cu Kα, λ = 1.54184 Å) and collect diffraction frames over a full 360° rotation.

    • Causality: Cu Kα radiation provides stronger anomalous dispersion signals than Mo Kα. For molecules containing only light atoms (C, H, N, O, F), this is critical for determining the absolute configuration and accurately mapping the highly electronegative fluorine atoms[6].

  • Integration and Absorption Correction: Process the frames using integration software (e.g., APEX or XDS) to extract spot intensities. Apply a multi-scan absorption correction.

    • Causality: X-rays travel different path lengths through the crystal depending on its orientation. Absorption corrections normalize these intensities, preventing distorted electron density maps.

  • Structure Solution and Refinement: Solve the phase problem using dual-space methods (SHELXT) and refine the structure using full-matrix least-squares on

    
     (SHELXL)[7]. Refine all non-hydrogen atoms anisotropically.
    
    • System Validation: A successful, highly accurate structural confirmation is validated when the final crystallographic R-factor (

      
      ) is below 5%, and the goodness-of-fit (GoF) is approximately 1.0.
      

Conclusion

While NMR and LC-MS provide vital connectivity and mass data, they fall short of providing the absolute spatial geometry required for complex, sterically hindered molecules. By utilizing SCXRD, researchers can unambiguously confirm the identity of 3,5-Difluoro-N,N-diisopropylbenzamide, mapping its exact conformational preferences and intermolecular interactions with absolute certainty.

References

  • X-ray crystallography - Wikipedia - wikipedia.org -[Link]

  • Why is crystallography still used in some cases for small molecule structure determination? - stackexchange.com -[Link]

  • Molecules PDF - Matrix Fine Chemicals - matrix-fine-chemicals.com -[Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure - creative-biostructure.com -[Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow - CoLab - colab.ws -[Link]

  • Application of multiple small-wedge synchrotron crystallography... - Oxford Academic - oup.com -[Link]

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data... - ACS Publications - acs.org -[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-Difluoro-N,N-diisopropylbenzamide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a system of engineered causality. When handling specialized halogenated organics like 3,5-Difluoro-N,N-diisopropy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a system of engineered causality. When handling specialized halogenated organics like 3,5-Difluoro-N,N-diisopropylbenzamide (CAS: 1288986-11-7), standard safety protocols are insufficient[1]. You must understand why the molecule behaves the way it does to protect yourself and ensure the integrity of your drug development workflows.

Fluorinated benzamides are highly valued in medicinal chemistry—particularly in the design of PROTACs and CNS-active scaffolds—due to their unique metabolic stability and binding affinities[2]. However, the very physicochemical properties that make this compound biologically active also dictate its specific handling hazards.

Here is the definitive, field-proven guide to the personal protective equipment (PPE), operational workflows, and disposal plans required for handling 3,5-Difluoro-N,N-diisopropylbenzamide.

The Causality of Risk: Physicochemical Hazard Profile

To design a self-validating safety protocol, we must first summarize the quantitative data that dictates the molecule's behavior.

PropertyValueOperational Implication
Molecular Weight 241.28 g/mol Requires precise micro-analytical weighing; prone to electrostatic dispersion[1].
Physical State Solid CrystallineHigh risk of aerosolization; inhalation hazard[3].
Lipophilicity (log D) Elevated via FluorinationEnhanced ability to permeate biological membranes and standard latex matrices[2].
Thermal Stability Degradation >150°CCleavage of C-F bonds releases highly corrosive Hydrogen Fluoride (HF) gas[4].

The Mechanistic Rationale: The introduction of fluorine atoms at the 3,5 positions of the benzamide ring significantly increases the molecule's lipophilicity[2]. While non-fluorinated analogs like N,N-diisopropylbenzamide are known skin and eye irritants[3], the fluorinated derivative possesses an enhanced capacity for dermal penetration. Furthermore, if subjected to extreme thermal stress or combustion, the compound undergoes thermal degradation, releasing carbon monoxide, nitrogen oxides, and hydrogen fluoride (HF)[4].

Engineered Personal Protective Equipment (PPE) Matrix

Your PPE is your final barrier. Based on the molecular profile above, standard laboratory attire must be upgraded to address high lipophilicity and potential HF off-gassing.

PPE CategorySpecificationScientific Rationale
Hand Protection Double-gloving: Heavy-duty Nitrile (≥0.11 mm) or Neoprene.High lipophilicity allows the compound to rapidly permeate standard latex. Double-gloving ensures a fail-safe barrier against dermal absorption.
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant).Fine crystalline powders pose a severe mechanical and chemical irritation risk to the corneal epithelium[3]. Safety glasses with side shields are insufficient.
Respiratory N95/P100 particulate respirator; Type ABEK filter if heated.Prevents inhalation of aerosolized particulates. If heated outside a closed system, an acid gas cartridge is mandatory due to HF risk[4].
Body Protection Flame-retardant (FR) lab coat with knit cuffs; full trousers.Protects against electrostatic adherence of the powder and provides a barrier against accidental thermal degradation products.

Operational Workflow & Handling Protocol

Every step in this protocol is designed to be a self-validating system: you verify the safety mechanism before proceeding to the chemical manipulation.

Phase 1: Pre-Operational Setup
  • Validate Airflow: Verify that the chemical fume hood displays a continuous face velocity of 80–120 feet per minute (fpm). Do not proceed if the alarm is triggered.

  • Static Neutralization: Fluorinated benzamides in crystalline form accumulate static charge, which causes micro-aerosolization when transferred. Use an anti-static ionizer gun on your weighing area or utilize a static-dissipative metal weighing funnel.

Phase 2: Material Handling & Transfer
  • Weighing: Tare a grounded, anti-static weigh boat. Transfer the 3,5-Difluoro-N,N-diisopropylbenzamide using a clean, metal micro-spatula.

  • Solubilization: Dissolve the compound in an appropriate polar aprotic solvent (e.g., DCM, DMF, or DMSO) entirely within the fume hood. Self-Validation: Visually confirm complete dissolution before moving the flask; this eliminates the particulate inhalation hazard.

Phase 3: Thermal Processing (If Applicable)
  • Scrubber Integration: If your synthetic route requires heating the compound near or above 150°C, you must equip your reflux condenser with a base scrubber (e.g., 1M NaOH trap).

  • Emergency Prep: Ensure a tube of Calcium Gluconate gel (2.5%) is immediately accessible on the benchtop in the event of accidental HF exposure during thermal breakdown[4].

G N1 Pre-Operational Setup (Ventilation & PPE) N2 Material Handling (3,5-Difluoro-N,N-diisopropylbenzamide) N1->N2 N3 Ambient Processing (Synthesis/Dilution) N2->N3 Room Temp N4 Thermal Processing (>150°C) N2->N4 Heating/Reflux N6 Standard Halogenated Waste Disposal N3->N6 N5 Thermal Degradation (HF Gas Release Risk) N4->N5 Temp Exceeds Limit N4->N6 Controlled Cooling N7 Alkaline Quenching (Calcium Gluconate Ready) N5->N7 Emergency Protocol N7->N6

Fig 1. Operational workflow and thermal hazard response for fluorinated benzamides.

Spill Response & Disposal Plan

Improper disposal of fluorinated organics can lead to severe environmental contamination and dangerous cross-reactions in waste streams.

Minor Spill Response (Solid)
  • Suppress Aerosolization: Do not dry sweep. Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol) to bind the crystals.

  • Absorption: Wipe the area with absorbent chemical pads.

  • Decontamination: Wash the bench surface with a mild alkaline detergent to neutralize any acidic degradation byproducts, followed by a water rinse.

Waste Segregation & Disposal
  • Routing: All materials contaminated with 3,5-Difluoro-N,N-diisopropylbenzamide must be routed strictly to Halogenated Organic Waste .

  • Compatibility Check: Never mix halogenated waste with strong bases, alkali metals, or oxidizing agents in the waste carboy, as this can trigger an exothermic reaction and pressure buildup.

  • Labeling: Clearly label the waste container with the specific CAS number (1288986-11-7) to ensure environmental health and safety (EHS) teams route it for high-temperature incineration with appropriate exhaust scrubbing.

References

  • Matrix Fine Chemicals. "3,5-DIFLUORO-N,N-BIS(PROPAN-2-YL)BENZAMIDE (CAS 1288986-11-7)." Matrix Fine Chemicals Product Database. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs." NIH PubMed Central. Available at: [Link]

Sources

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